PRO-905
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H29N6O8PS |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29N6O8PS/c1-11(2)34-21(31)12(3)27-37(32,36-13-7-5-4-6-8-13)33-9-14-16(29)17(30)20(35-14)28-10-24-15-18(28)25-22(23)26-19(15)38/h4-8,10-12,14,16-17,20,29-30H,9H2,1-3H3,(H,27,32)(H3,23,25,26,38)/t12-,14+,16?,17-,20+,37?/m0/s1 |
InChI Key |
VCKNXILWUJSHHX-HZLWQFRPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2NC(=NC3=S)N)O)O)OC4=CC=CC=C4 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)O)O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PRO-905 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PRO-905, a novel purine antimetabolite, in cancer cells. The information is primarily based on preclinical studies in Malignant Peripheral Nerve Sheath Tumors (MPNST), with a focus on its combination with glutamine amidotransferase inhibitors.
Core Mechanism of Action
This compound is a phosphoramidate protide designed to deliver the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) into tumor cells.[1][2][3][4][5] As a purine antimetabolite, this compound targets the purine salvage pathway, a critical metabolic route for the synthesis of nucleotides required for DNA and RNA replication.[1][2][3][4][5] By introducing a fraudulent nucleotide, this compound disrupts the normal synthesis and incorporation of purines into nucleic acids, leading to dose-dependent inhibition of cancer cell proliferation and colony formation.[1][2][3][4]
A key therapeutic strategy involves the dual inhibition of both the de novo and purine salvage pathways.[1][2][4] The efficacy of this compound is significantly enhanced when combined with JHU395, a glutamine amidotransferase inhibitor that blocks the de novo synthesis of purines.[1][2][3][4] This combination therapy creates a robust antitumor effect by simultaneously cutting off the two major sources of purine nucleotides for cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in MPNST models.
Table 1: In Vitro Efficacy of this compound and Combination with JHU395
| Cell Line | Treatment | IC50 (μM) | Colony Formation Inhibition | Reference |
| Human MPNST Cells | This compound | Dose-dependent | Significant inhibition | [1][2][3][4] |
| Human MPNST Cells | JHU395 + this compound | Not specified | Enhanced inhibition compared to single agents | [1][3][4] |
Table 2: In Vivo Efficacy of this compound in MPNST Xenograft Models
| Model | Treatment | Tumor Growth Inhibition | Key Findings | Reference |
| Human Patient-Derived Xenograft (PDX) | This compound | Significant inhibition | Well-tolerated | [1][2][3][4] |
| Murine Flank MPNST Model | This compound | Significant inhibition | Well-tolerated | [1][2][3][4] |
| Murine Flank MPNST Model | JHU395 + this compound | Augmented antitumor efficacy compared to single agents | Enhanced therapeutic effect | [1][3][4] |
Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Model System | Key Insight | Reference |
| TGMP Delivery to Tumors | >2.5 times better than equimolar 6-mercaptopurine | Preclinical models | This compound is an efficient prodrug | [1][3][4][5] |
| Purine Salvage Incorporation | Effectively prevented | Human MPNST cells | Direct mechanism of action | [1][3][4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflow of the preclinical experiments.
Dual inhibition of de novo and salvage purine synthesis pathways by JHU395 and this compound.
General workflow for preclinical evaluation of this compound in MPNST models.
Experimental Protocols
Cell Lines and Culture
-
Cell Lines: Human Malignant Peripheral Nerve Sheath Tumor (MPNST) cell lines were used for in vitro experiments.
-
Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Colony Formation Assay
-
Objective: To assess the long-term proliferative capacity of cancer cells after drug treatment.
-
Methodology:
-
MPNST cells were seeded at a low density in 6-well plates.
-
Cells were treated with varying concentrations of this compound, JHU395, or the combination.
-
The medium was replaced every 3-4 days with fresh medium containing the drugs.
-
After a designated period (e.g., 10-14 days), colonies were fixed with methanol and stained with crystal violet.
-
The number and size of colonies were quantified using imaging software.
-
Nucleic Acid Incorporation Assay
-
Objective: To determine the effect of this compound on the incorporation of purine salvage substrates into DNA and RNA.
-
Methodology:
-
MPNST cells were cultured in the presence of this compound.
-
A radiolabeled purine salvage substrate (e.g., ³H-hypoxanthine or ³H-guanine) was added to the culture medium.
-
After incubation, cells were harvested, and genomic DNA and total RNA were isolated.
-
The amount of radiolabel incorporated into the nucleic acids was measured using a scintillation counter.
-
The results were normalized to the total amount of DNA or RNA.
-
Patient-Derived Xenograft (PDX) and Murine Flank Models
-
Objective: To evaluate the in vivo antitumor efficacy and tolerability of this compound.
-
Methodology:
-
PDX Model: Fresh tumor tissue from MPNST patients was surgically implanted subcutaneously into immunocompromised mice.
-
Murine Flank Model: Murine MPNST cells were injected subcutaneously into the flank of syngeneic mice.
-
Once tumors reached a palpable size, mice were randomized into treatment groups (vehicle control, this compound, JHU395, or combination).
-
Drugs were administered according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor volume was measured regularly using calipers.
-
Animal body weight and general health were monitored to assess toxicity.
-
At the end of the study, tumors were excised for further analysis (e.g., metabolomics).
-
Tumor Metabolomics
-
Objective: To analyze the metabolic changes in tumors following treatment with this compound and JHU395.
-
Methodology:
-
Tumors from treated and control mice were harvested and flash-frozen in liquid nitrogen.
-
Metabolites were extracted from the tumor tissue.
-
The levels of purine pathway metabolites were quantified using liquid chromatography-mass spectrometry (LC-MS).
-
This guide provides a foundational understanding of the mechanism of action of this compound and its potential as a therapeutic agent for cancers reliant on the purine salvage pathway. Further research is warranted to explore its efficacy in other cancer types and to advance its clinical development.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
PRO-905: A Technical Guide to a Novel Purine Salvage Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRO-905 is a novel, preclinical phosphoramidate protide of thioguanosine monophosphate (TGMP) designed to efficiently target the purine salvage pathway. Developed as a more effective and potentially less toxic alternative to conventional purine antimetabolites like 6-mercaptopurine (6-MP), this compound has demonstrated significant antitumor activity in preclinical models of Malignant Peripheral Nerve Sheath Tumors (MPNST). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, preclinical efficacy, and detailed experimental methodologies.
Introduction
The purine salvage pathway is a critical cellular process for recycling purine bases from the degradation of nucleotides, providing an alternative to the de novo synthesis pathway. In many cancers, there is an increased reliance on both pathways to sustain rapid proliferation. Targeting the purine salvage pathway is a clinically validated anticancer strategy. This compound represents a next-generation approach to this strategy, engineered for superior delivery of the active cytotoxic metabolite, TGMP, to tumor tissues.
Mechanism of Action
This compound is a phosphoramidate protide, a prodrug strategy that masks the negative charge of the phosphate group in TGMP. This modification enhances the molecule's ability to cross cellular membranes. Once inside the cell, the phosphoramidate moiety is cleaved, releasing TGMP.
The released TGMP, an analogue of guanosine monophosphate (GMP), exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of Purine Synthesis: TGMP can feedback-inhibit key enzymes in the de novo purine synthesis pathway.
-
Incorporation into Nucleic Acids: TGMP is further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These fraudulent nucleotides are incorporated into RNA and DNA, respectively, leading to disruption of nucleic acid and protein synthesis, DNA damage, and ultimately, apoptosis.
By delivering TGMP directly, this compound bypasses the need for enzymatic activation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which can be a mechanism of resistance to drugs like 6-MP.
Role in the Purine Salvage Pathway
The purine salvage pathway reclaims purine bases (adenine, guanine, and hypoxanthine) and converts them back into their respective mononucleotides. This compound acts as a competitive inhibitor and a fraudulent substrate within this pathway.
Below is a diagram illustrating the purine salvage pathway and the mechanism of action of this compound.
Synthesis of this compound
This compound is synthesized in a four-step process starting from 2',3'-O-isopropylidene-guanosine.[1]
References
A Technical Overview of PRO-905: A Phosphoramidate Protide of Thioguanosine Monophosphate
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PRO-905, a novel phosphoramidate protide designed for the targeted intracellular delivery of thioguanosine monophosphate (TGMP). This compound has been investigated as a purine antimetabolite for treating aggressive soft-tissue sarcomas, specifically Malignant Peripheral Nerve Sheath Tumors (MPNST).[1][2][3] The ProTide approach is a prodrug strategy designed to deliver nucleoside monophosphates into cells, bypassing the often rate-limiting initial phosphorylation step required for the activation of many nucleoside analogs.[4][5][6][7]
Core Concept and Mechanism of Action
Cancer cells rely on two primary pathways for nucleotide synthesis: the de novo pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles nucleobases. This compound is designed to inhibit the purine salvage pathway.[1][2] It is a prodrug that efficiently delivers the active nucleotide antimetabolite, TGMP, into tumor cells.[1][3] This targeted delivery overcomes the limitations of traditional antimetabolites like 6-mercaptopurine (6-MP).[1]
Once inside the cell, the ProTide's masking groups are enzymatically cleaved, releasing the active TGMP. This process is illustrated below.
Research has shown that combining this compound with an inhibitor of the de novo pathway, such as JHU395, results in enhanced antitumor efficacy in MPNST models.[1][2] This dual inhibition strategy effectively starves the cancer cells of essential purines.
Data Presentation
Quantitative analysis demonstrates the superior efficiency of this compound in delivering the active TGMP to tumors compared to the traditional antimetabolite 6-mercaptopurine (6-MP).
Table 1: Pharmacokinetic Advantage of this compound vs. 6-MP
| Compound | Analyte | Metric | Value | Fold Increase |
|---|---|---|---|---|
| This compound | TGMP | AUC₀→t (nmol/g/hour) | 268 | >2.5x |
| 6-MP | TGMP | AUC₀→t (nmol/g/hour) | 114 | - |
Data sourced from pharmacokinetic studies in murine models.[1]
Table 2: In Vitro Efficacy in Human MPNST Cells (JH-2-002 Line)
| Treatment | Concentration | Effect |
|---|---|---|
| This compound (single agent) | 10 µmol/L | ~20% decrease in colony area |
| JHU395 (single agent) | 1 µmol/L | ~20% decrease in colony area |
| This compound + JHU395 | 10 µmol/L + 1 µmol/L | Enhanced inhibitory potency (quantitative value not specified in source) |
Data from colony forming assays.[1]
Experimental Protocols
The development and validation of this compound involved a multi-stage process from chemical synthesis to preclinical in vivo evaluation.
Synthesis of this compound
This compound was synthesized in a four-step process starting from 2′,3′-O-isopropylidene-guanosine.[1]
-
Phosphorylation: 2′,3′-O-isopropylideneguanosine is reacted with isopropyl [chloro(phenoxy)phosphoryl]-l-alaninate to produce the phosphoramidate intermediate (Cpd 902).
-
Thionation: The intermediate is converted to its 6-thioguanosine analog (Cpd 904) through a reaction with anhydrous sodium hydrogen sulfide.
-
Deprotection: The isopropylidene protecting group is removed to yield the final compound, this compound.
-
Characterization: The final product is characterized and confirmed using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.[1]
In Vitro Colony Formation Assay
The inhibitory effects of this compound, both alone and in combination, were assessed using colony formation assays in human MPNST cells (e.g., JH-2-002 line). Cells were treated with the specified concentrations of this compound and/or JHU395. After a period of incubation to allow for colony growth, the total colony area was measured and compared against untreated controls to determine the dose-dependent inhibition of cell proliferation and survival.[1]
In Vivo Pharmacokinetic and Efficacy Models
-
Pharmacokinetics: The delivery of TGMP to tumors was evaluated in mice. This compound or an equimolar dose of 6-MP was administered, and tumor tissue was collected over time to determine the concentration of TGMP, allowing for the calculation of the area under the curve (AUC).[1]
-
Efficacy Models: The antitumor activity of this compound was tested in two primary models:
-
Human Patient-Derived Xenograft (PDX) Models: MPNST tumors from human patients were implanted into immunocompromised mice to test therapeutic efficacy in a clinically relevant context.
-
Murine Flank Models: Murine MPNST cells were implanted into the flank of mice to evaluate tumor growth inhibition. In both models, this compound was found to inhibit MPNST growth and was well-tolerated.[1][2]
-
Conclusion
This compound is a promising phosphoramidate protide that leverages the ProTide technology to achieve significantly enhanced tumor delivery of the active antimetabolite TGMP compared to conventional drugs like 6-MP.[1][2][3] Its mechanism, targeting the purine salvage pathway, shows potent anti-proliferative effects in MPNST cells. Furthermore, preclinical data strongly supports its use in combination with inhibitors of the de novo purine synthesis pathway, representing a rational and potentially highly effective therapeutic strategy for aggressive soft-tissue sarcomas.[1]
References
- 1. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protide - Wikipedia [en.wikipedia.org]
- 7. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Development of PRO-905: A Novel Purine Antimetabolite for Malignant Peripheral Nerve Sheath Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are aggressive, debilitating soft-tissue sarcomas with a grim prognosis and limited therapeutic options. The development of novel, targeted therapies is of paramount importance. This whitepaper details the discovery and preclinical development of PRO-905, a novel phosphoramidate protide of thioguanosine monophosphate (TGMP), which has demonstrated significant antitumor activity in MPNST models. This compound was designed as a more efficient and tolerable alternative to the conventional antimetabolite 6-mercaptopurine (6-MP). This document provides a comprehensive overview of the mechanism of action, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data from in vitro and in vivo studies. The findings presented herein underscore the potential of this compound as a promising therapeutic agent for MPNST, particularly in combination with other targeted therapies.
Introduction
Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are rare and aggressive sarcomas originating from the peripheral nerve sheath. They can arise sporadically or in association with the genetic disorder Neurofibromatosis type 1 (NF1). The prognosis for patients with MPNST is poor, with high rates of local recurrence and distant metastasis. Standard treatment regimens, including surgery, radiation, and chemotherapy, have shown limited efficacy, highlighting the urgent need for novel therapeutic strategies.
Recent research has focused on exploiting the metabolic vulnerabilities of cancer cells. One such vulnerability lies in the purine biosynthesis pathways, which are essential for DNA and RNA synthesis and cellular proliferation. MPNSTs have been shown to be susceptible to the inhibition of these pathways. The glutamine amidotransferase inhibitor JHU395, which targets the de novo purine synthesis pathway, has demonstrated partial tumor growth inhibition in preclinical MPNST models. To enhance this therapeutic effect, combination strategies targeting the purine salvage pathway have been explored.
The antimetabolite 6-mercaptopurine (6-MP) has been used in combination with glutamine amidotransferase inhibitors; however, its clinical utility is hampered by significant toxicities. This led to the development of this compound, a novel phosphoramidate protide (ProTide) of thioguanosine monophosphate (TGMP). The ProTide technology is designed to efficiently deliver the active nucleotide antimetabolite, TGMP, into tumor cells, thereby bypassing the rate-limiting enzymatic activation steps and potentially reducing systemic toxicity. This document outlines the discovery, mechanism of action, and preclinical development of this compound for the treatment of MPNST.
Mechanism of Action of this compound
This compound is a prodrug that, once inside the cell, is metabolized to release the active cytotoxic agent, thioguanosine monophosphate (TGMP). TGMP is a purine analog that exerts its antitumor effects through a dual mechanism of action:
-
Inhibition of the Purine Salvage Pathway: TGMP mimics the natural purine nucleotide guanosine monophosphate (GMP) and competitively inhibits key enzymes in the purine salvage pathway. This disruption of purine metabolism deprives the rapidly proliferating cancer cells of the necessary building blocks for DNA and RNA synthesis.
-
Incorporation into Nucleic Acids: TGMP is further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These fraudulent nucleotides are incorporated into DNA and RNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
The combination of this compound with a glutamine amidotransferase inhibitor like JHU395 creates a synergistic antitumor effect by simultaneously blocking both the de novo and salvage pathways of purine synthesis, effectively starving the MPNST cells of essential nucleotides.
This compound intracellular activation and mechanism of action.
Synthesis of this compound
This compound was synthesized as a phosphoramidate protide of thioguanosine. The synthesis was a multi-step process starting from 2′,3′-O-isopropylidene-guanosine and isopropyl [chloro(phenoxy)phosphoryl]-l-alaninate. The final product was purified by high-performance liquid chromatography (HPLC) to greater than 99.5% purity and its structure was confirmed by ¹H and ¹³C nuclear magnetic resonance (NMR) and mass spectrometry.
Simplified synthetic workflow for this compound.
Preclinical Data
The antitumor activity of this compound was evaluated in a series of in vitro and in vivo preclinical studies using MPNST cell lines and patient-derived xenograft (PDX) models.
In Vitro Studies
4.1.1 Cell Viability and Colony Formation Assays
This compound demonstrated potent, dose-dependent inhibition of colony formation in human MPNST cell lines, including sNF96.2 and JH-2-002.[1] When used as a single agent, this compound (10 µmol/L) decreased the colony area of JH-2-002 cells by approximately 20%.[1] In combination with the glutamine amidotransferase inhibitor JHU395 (1 µmol/L), a synergistic effect was observed, with an approximate 80% reduction in colony formation.[1]
| Treatment Group | Cell Line | Concentration | % Colony Area Reduction (Approx.) |
| This compound (single agent) | JH-2-002 | 10 µmol/L | 20% |
| JHU395 (single agent) | JH-2-002 | 1 µmol/L | 20% |
| This compound + JHU395 | JH-2-002 | 10 µmol/L + 1 µmol/L | 80% |
4.1.2 Purine Salvage Pathway Inhibition
To confirm the mechanism of action, a ³H-hypoxanthine incorporation assay was performed in sNF96.2 cells. This assay measures the incorporation of radiolabeled hypoxanthine into newly synthesized DNA and RNA, a key process in the purine salvage pathway. This compound was shown to effectively inhibit the incorporation of ³H-hypoxanthine into nucleic acids.[1]
| Treatment Group | Cell Line | Concentration | Outcome |
| This compound | sNF96.2 | 10 µmol/L | Inhibition of ³H-hypoxanthine incorporation |
| JHU395 | sNF96.2 | 10 µmol/L | Inhibition of ³H-hypoxanthine incorporation |
In Vivo Studies
4.2.1 Pharmacokinetics and Tumor Delivery
The pharmacokinetic profile of this compound was evaluated in mice bearing murine flank MPNST. This compound demonstrated superior delivery of the active metabolite, TGMP, to tumors compared to an equimolar dose of 6-MP. The tumor delivery of TGMP was over 2.5 times greater with this compound.[1]
| Compound | Dose | TGMP Tumor Delivery (AUC₀→t) |
| This compound | Equimolar to 6-MP | >2.5-fold higher than 6-MP |
| 6-MP | Equimolar to this compound | Baseline |
4.2.2 Antitumor Efficacy in Patient-Derived Xenograft (PDX) Model
The in vivo antitumor efficacy of this compound was assessed in a human MPNST PDX model (JH-2-031) implanted in NOD scid gamma (NSG) mice. Mice treated with this compound (20 mg/kg, intraperitoneally, 5 days a week) exhibited a significant reduction in tumor growth compared to the vehicle-treated control group. At the end of the study, the mean tumor mass in the this compound treated group was significantly smaller than in the control group.
| Treatment Group | Animal Model | Dose | Mean Final Tumor Mass (mg) |
| This compound | NSG mice with JH-2-031 PDX | 20 mg/kg | 1,322 |
| Vehicle | NSG mice with JH-2-031 PDX | - | 2,733 |
Experimental Protocols
Cell Lines and Culture Conditions
Human MPNST cell lines sNF96.2 and JH-2-002 were used for in vitro experiments. Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO₂.
Colony Formation Assay
-
Cells were seeded in 6-well plates at a low density (e.g., 500 cells/well).
-
After 24 hours, cells were treated with various concentrations of this compound, JHU395, or a combination of both.
-
The medium containing the drugs was refreshed every 3-4 days.
-
After 10-14 days of incubation, colonies were fixed with methanol and stained with 0.5% crystal violet.
-
The number and area of colonies were quantified using an imaging system and appropriate software.
Workflow for the colony formation assay.
³H-Hypoxanthine Incorporation Assay
-
sNF96.2 cells were seeded in 24-well plates.
-
Cells were treated with this compound or JHU395 for a specified period.
-
³H-hypoxanthine was added to the culture medium and incubated for 4-6 hours.
-
Cells were washed with PBS and nucleic acids were precipitated with trichloroacetic acid (TCA).
-
The amount of incorporated radioactivity was measured using a scintillation counter.
In Vivo Patient-Derived Xenograft (PDX) Model
-
Tumor fragments from a human MPNST (JH-2-031) were surgically implanted into the flank of immunodeficient NSG mice.
-
Tumor growth was monitored regularly using calipers.
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound (20 mg/kg) or vehicle was administered intraperitoneally 5 days a week.
-
Tumor volume and body weight were measured throughout the study.
-
At the end of the study, tumors were excised and weighed.
Workflow for the in vivo PDX model study.
Conclusion
This compound represents a promising new therapeutic agent for the treatment of MPNST. As a novel phosphoramidate protide of TGMP, it offers a more efficient and potentially less toxic approach to targeting the purine salvage pathway compared to existing antimetabolites. Preclinical studies have demonstrated its potent single-agent antitumor activity and a synergistic effect when combined with the glutamine amidotransferase inhibitor JHU395. The dual blockade of both the de novo and salvage purine synthesis pathways presents a compelling strategy for treating these aggressive tumors. Further clinical investigation of this compound, both as a monotherapy and in combination with other targeted agents, is warranted to determine its full therapeutic potential in patients with MPNST.
References
PRO-905: A Technical Guide to a Novel Phosphoramidate Protide for Malignant Peripheral Nerve Sheath Tumors
An In-Depth Analysis for Researchers and Drug Development Professionals
Introduction
PRO-905 is an investigational phosphoramidate protide designed for the targeted treatment of Malignant Peripheral Nerve Sheath Tumors (MPNST), which are aggressive soft-tissue sarcomas with a poor prognosis.[1][2] Developed as a more efficient and tolerable alternative to the purine antimetabolite 6-mercaptopurine (6-MP), this compound delivers the active nucleotide antimetabolite, thioguanosine monophosphate (TGMP), directly to tumor cells.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a phosphoramidate prodrug of 6-thioguanosine monophosphate (TGMP). The "protide" technology masks the phosphate group of the nucleotide with an amino acid ester and an aryl group, creating a more lipophilic molecule that can more readily cross cell membranes. Once inside the cell, these masking groups are cleaved by intracellular enzymes to release the active TGMP.[5][6]
Synthesis of this compound
The synthesis of this compound is a four-step process that begins with 2',3'-O-isopropylidene-guanosine. This starting material is reacted with isopropyl [chloro(phenoxy)phosphoryl]-L-alaninate. The resulting product is then converted to its 6-thioguanosine analog by reaction with anhydrous sodium hydrogen sulfide. The final step involves the deprotection of the isopropylidene group to yield this compound.[3][7] The purity of the final product has been reported to be 99.5%, with characterization performed using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.[7]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not yet fully published. However, based on its structure as a phosphoramidate protide of TGMP, the following properties can be inferred and are compared with the parent nucleotide, TGMP.
| Property | This compound (Inferred) | Thioguanosine Monophosphate (TGMP) |
| Molecular Formula | C₂₀H₂₆N₇O₈PS (Calculated) | C₁₀H₁₄N₅O₇PS[8] |
| Molecular Weight | 571.5 g/mol (Calculated) | 379.29 g/mol [8] |
| Solubility | Expected to have higher lipophilicity and membrane permeability compared to TGMP due to the protide moiety. | Predicted Water Solubility: 3.21 mg/mL[9] |
| pKa (Strongest Acidic) | Not Determined | 1.49[9] |
| pKa (Strongest Basic) | Not Determined | 0.88[9] |
Mechanism of Action and Signaling Pathway
This compound is designed to enhance the therapeutic efficacy of targeting purine metabolism in cancer cells. Many tumors, including MPNST, rely on both de novo purine synthesis and purine salvage pathways for the nucleotides necessary for DNA and RNA synthesis. This compound specifically targets the purine salvage pathway.
Once inside the tumor cell, this compound is metabolized to 6-thioguanosine monophosphate (TGMP). TGMP is a fraudulent nucleotide that is incorporated into DNA and RNA, leading to cytotoxicity and cell death. By delivering pre-activated TGMP, this compound bypasses the need for enzymatic activation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which can be a mechanism of resistance to drugs like 6-mercaptopurine.
This compound has been studied in combination with JHU395, a glutamine amidotransferase inhibitor that blocks the de novo purine synthesis pathway.[1][2][3] This dual-targeting strategy aims to comprehensively shut down purine supply to the cancer cells, leading to a more potent anti-tumor effect.
Preclinical Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of this compound, both as a single agent and in combination with JHU395.
Pharmacokinetics
A key advantage of this compound is its enhanced delivery of the active metabolite TGMP to tumors compared to equimolar doses of 6-mercaptopurine.
| Compound | Dose | TGMP AUC₀→t in Tumor (nmol/g/hour) | Fold Enhancement |
| This compound | 10 mg/kg, i.p. | 268[4] | >2.5x[4] |
| 6-Mercaptopurine | 2.9 mg/kg, i.p. (equimolar) | 114[4] | - |
In Vitro Efficacy
Colony formation assays in human MPNST cell lines have shown that this compound effectively inhibits cell proliferation in a dose-dependent manner.
| Cell Line | Treatment | Concentration (µM) | % Decrease in Colony Area (approx.) |
| JH-2-002 | This compound (single agent) | 10 | 20%[4] |
| JH-2-002 | JHU395 (single agent) | 1 | 20%[4] |
| JH-2-002 | This compound + JHU395 | 10 + 1 | 80%[4] |
In Vivo Efficacy
Studies in both murine flank and human patient-derived xenograft (PDX) models of MPNST have confirmed the in vivo activity and tolerability of this compound.
| Model | Treatment | Dose | Outcome |
| Murine Flank MPNST | This compound | 10 mg/kg, i.p. | Significant slowing of tumor growth over 3 weeks.[3] |
| Human MPNST PDX | This compound | Not Specified | Well-tolerated with significant reduction in tumor mass compared to vehicle.[4] |
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of this compound.
Cell Culture
Human MPNST cell lines (e.g., sNF96.2 and JH-2-002) and murine MPNST cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
Colony Formation Assay
A typical workflow for assessing the effect of this compound on cell proliferation is as follows:
Detailed Protocol:
-
Cell Plating: Seed MPNST cells at a low density (e.g., 500-2000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, with or without JHU395. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 7 to 14 days, allowing single cells to form visible colonies.
-
Fixing and Staining: Gently wash the colonies with PBS, fix with a solution like methanol or paraformaldehyde, and then stain with 0.5% crystal violet solution.
-
Quantification: After washing away excess stain and drying the plates, the colonies are imaged, and the total colony area is quantified using image analysis software.
Patient-Derived Xenograft (PDX) Model Studies
Detailed Protocol:
-
Implantation: Freshly resected human MPNST tissue is surgically implanted subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into different treatment cohorts.
-
Treatment Administration: this compound is administered to the treatment group, typically via intraperitoneal (i.p.) injection, on a predetermined schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor dimensions and animal weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised, weighed, and may be processed for further histological or molecular analysis.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for Malignant Peripheral Nerve Sheath Tumors. Its design as a phosphoramidate protide allows for enhanced delivery of the active metabolite TGMP to tumors, resulting in potent anti-tumor activity. The preclinical data strongly support its efficacy, particularly in combination with inhibitors of the de novo purine synthesis pathway. Further clinical investigation is warranted to determine the safety and efficacy of this compound in patients with MPNST. Ongoing research will likely focus on optimizing dosing schedules, identifying predictive biomarkers of response, and exploring its potential in other tumor types dependent on the purine salvage pathway.
References
- 1. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Medvik: this compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor [medvik.cz]
- 5. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 6-Thioguanosine monophosphate | C10H14N5O7PS | CID 3034646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Preclinical Efficacy of PRO-905 in Malignant Peripheral Nerve Sheath Tumors: A Technical Overview
This technical guide provides an in-depth analysis of the preclinical antitumor activity of PRO-905, a novel purine antimetabolite. The data presented herein is derived from foundational studies on this compound, with a particular focus on its application in malignant peripheral nerve sheath tumors (MPNST), aggressive soft-tissue sarcomas with poor prognoses. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a phosphoramidate protide designed to efficiently deliver the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) to tumor tissues.[1][2][3][4] It represents a significant advancement over traditional antimetabolites like 6-mercaptopurine (6-MP), offering a more efficient and well-tolerated profile by targeting the purine salvage pathway.[1][2][3][4] Preclinical models have demonstrated that this compound delivers TGMP to tumors over 2.5 times more effectively than an equimolar dose of 6-MP.[1][2][3][4]
The primary mechanism of action of this compound involves the inhibition of the purine salvage pathway, thereby preventing the incorporation of purine salvage substrates into nucleic acids.[1][2][3][4] This activity has been shown to inhibit the growth of human MPNST cells in a dose-dependent manner.[1][2][3][4] Furthermore, this compound has demonstrated significant single-agent antitumor activity in both human patient-derived xenograft (PDX) and murine flank MPNST models.[1][2][4]
A key therapeutic strategy investigated in preclinical studies is the combination of this compound with JHU395, an inhibitor of glutamine amidotransferase.[1][2] JHU395 targets the de novo purine synthesis pathway. The dual inhibition of both the de novo and purine salvage pathways has been shown to enhance therapeutic efficacy against MPNST.[2][3] This combination therapy has demonstrated augmented antitumor effects in murine models and enhanced inhibitory potency in human MPNST cell lines.[1][2][3][4]
Quantitative Data on Antitumor Activity
The antitumor effects of this compound, both as a single agent and in combination with JHU395, have been quantified in various preclinical assays. The following tables summarize key findings from these studies.
Table 1: In Vitro Efficacy of this compound and JHU395 Combination on Colony Formation in JH-2-002 MPNST Cells
| Treatment Group | Concentration (µmol/L) | Ratio of Colony Area to No Treatment |
| Control | JHU395: 0, this compound: 0 | 1.0 |
| This compound | 3 | Significantly Reduced |
| This compound | 10 | Significantly Reduced |
| JHU395 | 1 | Significantly Reduced |
| Combination | JHU395: 1, this compound: 3 | Further Reduced vs Single Agents |
| Combination | JHU395: 1, this compound: 10 | Further Reduced vs Single Agents |
| Data is qualitative based on descriptions in search result[5]. Specific numerical values for colony area ratios were not provided. |
Table 2: Effect of this compound and JHU395 on Radiolabeled Guanine Incorporation in JH-2-002 MPNST Cells
| Treatment Group (10 µmol/L for 6 hours) | Guanine Incorporation into DNA | Guanine Incorporation into RNA |
| Control | Baseline | Baseline |
| This compound | Significantly Reduced | Significantly Reduced |
| JHU395 | Significantly Reduced | Significantly Reduced |
| Combination | Most Significant Reduction | Most Significant Reduction |
| Data is qualitative based on descriptions in search result[5]. Specific numerical values for radiolabeled guanine incorporation were not provided. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments conducted to evaluate the antitumor activity of this compound.
1. Synthesis of this compound
This compound was synthesized through a four-step process commencing with 2',3'-O-isopropylidene-guanosine.[1]
-
Preparation of 2',3'-O-isopropylideneguanosine based on previously established methods.
-
Reaction of the prepared compound with isopropyl [chloro(phenoxy)phosphoryl]-l-alaninate to yield Cpd 902.
-
Transformation of Cpd 902 to its 6-thioguanosine analogue (Cpd 904) through a reaction with anhydrous sodium hydrogen sulfide.
-
Deprotection of the isopropylidene group to produce the final compound, this compound (Cpd 905).
-
Characterization of the final product was performed using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (MS).[1]
2. Cell Culture
Human MPNST cell lines, including JH-2-002, were utilized for in vitro experiments. The specific cell culture conditions, such as media composition, temperature, and CO2 levels, would conform to standard laboratory practices for these cell types.
3. Colony Formation Assay
This assay was employed to assess the inhibitory effect of this compound and JHU395 on the proliferation of human MPNST cells.[5]
-
JH-2-002 cells were seeded in appropriate culture plates.
-
Cells were treated with varying concentrations of this compound, JHU395, or a combination of both.
-
After a suitable incubation period to allow for colony formation, the cells were stained with crystal violet.
-
The area of the colonies was quantified using imaging software, such as the FIJI Colony Area plugin.
-
The ratio of the colony area in treated cells to that in untreated cells was calculated to determine the inhibitory effect.[5]
4. Radiolabeled Guanine Incorporation Assay
This experiment was designed to measure the effect of this compound and JHU395 on the incorporation of purine salvage substrates into nucleic acids.[5]
-
JH-2-002 cells were treated with this compound, JHU395, or a combination of both at a concentration of 10 µmol/L for 6 hours.
-
Radiolabeled guanine was introduced to the cell culture.
-
Following incubation, DNA and RNA were extracted from the cells.
-
The amount of radiolabeled guanine incorporated into the DNA and RNA was quantified to assess the level of inhibition of the purine salvage pathway.[5]
5. Western Blot Analysis
Western blotting was used to determine the effects of this compound and JHU395 on key proteins involved in DNA damage and apoptosis.[5]
-
JH-2-002 cells were treated with single-agent this compound, JHU395, or a combination. Doxorubicin was used as a positive control for DNA damage.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with primary antibodies against γH2AX (a marker of DNA damage) and cleaved PARP (a marker of apoptosis).
-
GAPDH and tubulin were used as loading controls to ensure equal protein loading.[5]
6. In Vivo Tumor Models
The antitumor efficacy of this compound was evaluated in preclinical animal models.
-
Patient-Derived Xenograft (PDX) and Murine Flank MPNST Models: Human MPNST cells or patient-derived tumor tissue was implanted into immunocompromised mice.[1][2][4]
-
Once tumors were established, mice were treated with this compound, JHU395, a combination of both, or a vehicle control.
-
Tumor growth was monitored and measured over time.
-
The tolerability of the treatments was assessed by monitoring the body weight of the mice.[1][2][4]
7. Tumor Metabolomics
Metabolomic studies were conducted to understand the metabolic changes in tumors following treatment.
-
Tumors were generated in mice and the animals were treated with this compound, JHU395, or a combination for five days.[1]
-
Tumors were harvested and flash-frozen in liquid nitrogen.
-
Metabolites were extracted using 80% cold methanol in water.
-
The extracted metabolites were analyzed to identify changes in metabolic pathways, particularly purine and pyrimidine metabolism.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound and JHU395 on purine synthesis pathways.
Caption: Overview of the preclinical experimental workflow for this compound evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Data from this compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide: PRO-905 Target Validation in Malignant Peripheral Nerve sheath Tumors (MPNST)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical validation of PRO-905, a novel therapeutic agent for the treatment of Malignant Peripheral Nerve Sheath Tumors (MPNST). This document details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Concept: Targeting Purine Metabolism in MPNST
Malignant peripheral nerve sheath tumors are aggressive soft-tissue sarcomas with a historically poor prognosis and limited effective therapeutic options. A promising therapeutic strategy involves targeting the metabolic pathways essential for the rapid proliferation of cancer cells. This compound is a novel purine antimetabolite designed to exploit the dependence of MPNST cells on the purine salvage pathway for nucleotide synthesis.
Target: Purine Salvage Pathway
This compound is a phosphoramidate protide of thioguanosine monophosphate (TGMP) . This formulation facilitates the efficient delivery of the active cytotoxic metabolite, TGMP, into tumor cells. Once inside the cell, TGMP is further phosphorylated to its active triphosphate form. This active form is then incorporated into DNA and RNA, leading to cytotoxicity and the inhibition of tumor growth. By disrupting the purine salvage pathway, this compound effectively halts the recycling of purine bases, a critical source of nucleotides for DNA and RNA synthesis in cancer cells.
Data Presentation: Quantitative Efficacy of this compound
The following table summarizes the key quantitative data from preclinical evaluations of this compound in MPNST models.
| Experimental Model | Cell Line / Model | Treatment | Metric | Result |
| In Vitro | Human MPNST Cells (JH-2-002) | This compound (10 µmol/L) | Colony Area Reduction | Approximately 20% decrease compared to control. |
| In Vivo | Murine Flank MPNST Model | This compound (10 mg/kg, i.p.) | TGMP Delivery to Tumor | Over 2.5-fold enhanced delivery compared to equimolar 6-mercaptopurine. |
| In Vivo | Human MPNST PDX (JH-2-031) | This compound (20 mg/kg, i.p.) | Tumor Growth | Slowed tumor growth over the course of the study compared to vehicle. |
| In Vitro | Human MPNST Cells (sNF96.2) | This compound (10 µmol/L) | ³H-hypoxanthine incorporation | Significant prevention of incorporation into nucleic acids. |
| In Vivo | Murine Flank MPNST Model | This compound + JHU395 | Antitumor Efficacy | Augmented antitumor efficacy compared to either single agent. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound are provided below.
Colony Formation Assay
-
Objective: To assess the long-term survival and proliferative capacity of MPNST cells following treatment with this compound.
-
Materials:
-
MPNST cell lines (e.g., sNF96.2, JH-2-002)
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
-
Procedure:
-
Seed MPNST cells into 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared treatment every 3-4 days.
-
After the incubation period, wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the fixed colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
Nucleic Acid Incorporation Assay (³H-Hypoxanthine)
-
Objective: To quantify the inhibition of the purine salvage pathway by measuring the incorporation of a radiolabeled purine precursor into newly synthesized nucleic acids.
-
Materials:
-
MPNST cell lines
-
Complete cell culture medium
-
24-well plates
-
This compound
-
³H-hypoxanthine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
-
-
Procedure:
-
Plate MPNST cells in 24-well plates and allow them to attach.
-
Treat the cells with this compound or vehicle control for a predetermined time (e.g., 6 hours).
-
Add ³H-hypoxanthine to the culture medium and incubate for an additional period to allow for incorporation.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Precipitate the nucleic acids by adding cold 10% TCA and incubating on ice.
-
Wash the precipitate with ethanol to remove unincorporated radiolabel.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Patient-Derived Xenograft (PDX) In Vivo Study
-
Objective: To evaluate the anti-tumor activity and tolerability of this compound in a clinically relevant in vivo model of MPNST.
-
Materials:
-
Immunodeficient mice (e.g., NOD-scid gamma mice)
-
Patient-derived MPNST tissue
-
Surgical tools for implantation
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Surgically implant small fragments of human MPNST tissue subcutaneously into the flanks of immunodeficient mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control (vehicle) groups.
-
Administer this compound at the determined dose and schedule (e.g., 20 mg/kg, intraperitoneally, 5 days a week).
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
Monitor the body weight and overall health of the mice as an indicator of treatment toxicity.
-
At the study endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker assessment).
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Intracellular activation and mechanism of this compound.
Experimental Workflow for this compound Target Validation
Caption: Preclinical validation workflow for this compound in MPNST.
Logical Relationship of Dual Purine Synthesis Inhibition
Caption: Dual inhibition of purine synthesis pathways in MPNST.
The Role of PRO-905 in Inhibiting Nucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRO-905 is a novel phosphoramidate protide of thioguanosine monophosphate (TGMP), designed as a more efficient and tolerable alternative to traditional purine antimetabolites like 6-mercaptopurine (6-MP). This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its role in the inhibition of the purine salvage pathway for nucleotide synthesis. We present key preclinical data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows. The data herein supports the therapeutic strategy of dual pathway inhibition, where this compound's targeting of the purine salvage pathway is combined with the inhibition of the de novo purine synthesis pathway, offering a promising approach for aggressive cancers such as Malignant Peripheral Nerve Sheath Tumors (MPNST).
Introduction: The Dual-Inhibition Strategy in Purine Synthesis
Cancer cells exhibit a high demand for nucleotides to sustain rapid proliferation and DNA replication. This demand is met through two primary pathways: the de novo synthesis pathway, which builds purines from simpler molecules, and the purine salvage pathway, which recycles pre-existing purine bases. Targeting only one of these pathways can be insufficient, as cancer cells can often compensate by upregulating the other.
This compound was developed to target the purine salvage pathway effectively. It is a prodrug that delivers the active antimetabolite, thioguanosine monophosphate (TGMP), directly to tumor cells. This approach is particularly effective when combined with inhibitors of the de novo pathway, such as the glutamine amidotransferase inhibitor JHU395. By blocking both avenues of purine acquisition, this dual-inhibition strategy aims to create a state of "purine starvation," leading to potent anti-tumor effects.
Mechanism of Action of this compound
This compound acts as a targeted delivery system for TGMP. Once intracellular, TGMP is further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). The cytotoxic effects of this compound are primarily mediated by the incorporation of TGTP into DNA and RNA.[1][2][3] This incorporation disrupts nucleic acid synthesis and function, leading to DNA damage and replication arrest, ultimately inducing apoptosis.[4]
By delivering TGMP, this compound effectively competes with endogenous purine salvage substrates, thereby inhibiting the recycling of purines into the nucleotide pool.[5] This mechanism is distinct from and complementary to de novo pathway inhibitors like JHU395, which block the initial steps of purine synthesis.
Quantitative Preclinical Data
The preclinical efficacy of this compound, both as a single agent and in combination with JHU395, has been demonstrated in various MPNST models. The following tables summarize the key quantitative findings.
Table 1: Pharmacokinetic Profile of this compound vs. 6-Mercaptopurine (6-MP)
| Compound | Dose (intraperitoneal) | Active Metabolite | Tumor Delivery (AUC₀→t) | Fold Increase | Reference |
| This compound | 10 mg/kg | TGMP | 268 nmol/g/hour | >2.5x | [6] |
| 6-MP | 2.9 mg/kg (equimolar) | TGMP | 114 nmol/g/hour | 1x | [6] |
This data highlights the superior efficiency of this compound in delivering the active TGMP to tumors compared to an equimolar dose of 6-MP.[6]
Table 2: In Vitro Efficacy of this compound in MPNST Cell Lines
| Cell Line | Treatment | Concentration | Effect | Reference |
| JH-2-002 | This compound (single agent) | 10 µmol/L | ~20% decrease in colony area | [6] |
| JH-2-002 | JHU395 (single agent) | 1 µmol/L | ~20% decrease in colony area | [6] |
| JH-2-002 | This compound + JHU395 | 10 µmol/L + 1 µmol/L | Enhanced inhibition of colony formation | [6] |
| sNF96.2 | This compound | Dose-dependent | Inhibition of colony formation | [5] |
Note: Specific IC50 values for this compound in these cell lines were not available in the reviewed literature. The data indicates dose-dependent activity and a synergistic effect when combined with JHU395.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cancer cells following drug treatment.
-
Cell Plating: Human MPNST cell lines (e.g., sNF96.2, JH-2-002) are seeded in 6-well plates at a density of 1000 cells per well.
-
Adhesion: Cells are allowed to adhere to the plate for approximately 24 hours in standard culture conditions.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing the indicated concentrations of this compound, JHU395, the combination, or a DMSO vehicle control.
-
Incubation: Plates are incubated for an extended period (e.g., 1-2 weeks) to allow for colony formation.
-
Staining and Analysis: Colonies are fixed with methanol and stained with crystal violet. The total colony area in each well is then quantified using imaging software. The percentage of growth inhibition is calculated relative to the DMSO control.
³H-Hypoxanthine Incorporation Assay
This assay measures the uptake of radiolabeled hypoxanthine into newly synthesized nucleic acids, providing a direct measure of purine salvage pathway activity.
-
Cell Culture: MPNST cells are cultured in 96-well plates.
-
Drug Incubation: Cells are pre-incubated with this compound, JHU395, or a vehicle control for a specified period (e.g., 6 hours).
-
Radiolabeling: ³H-hypoxanthine (e.g., 1 µCi per well) is added to each well.
-
Pulse Incubation: The plates are incubated for an additional period (e.g., 24-48 hours) to allow for the incorporation of the radiolabel into DNA and RNA.[7][8]
-
Harvesting and Lysis: At the end of the incubation, the plates are frozen at -80°C and then thawed to lyse the cells.
-
Scintillation Counting: The contents of each well are harvested onto a filter mat, and the incorporated radioactivity is measured using a liquid scintillation counter.[7] A decrease in ³H-hypoxanthine incorporation indicates inhibition of the purine salvage pathway.
In Vivo Murine Models of MPNST
Both patient-derived xenograft (PDX) and murine flank allograft models have been used to evaluate the anti-tumor activity of this compound.
-
Tumor Implantation (PDX Model):
-
JH-2-031 MPNST PDX specimens are obtained from a repository.
-
Female NSG (NOD scid gamma) mice (10 weeks old) are anesthetized.
-
A small tumor fragment (~3 mm in diameter) is implanted subcutaneously in the right flank of each mouse, suspended in Matrigel.
-
Tumors are allowed to grow to a palpable size (e.g., >500 mm³) before being harvested and passaged to experimental mice.
-
-
Tumor Implantation (Allograft Model):
-
Male B6 mice (~10 weeks old) are injected in the right flank with 3 x 10⁶ MPNST cells derived from an NPcis mouse tumor.
-
Tumors are allowed to form for 3-4 weeks.
-
-
Treatment:
-
Mice are randomized into treatment groups with equivalent mean tumor volumes.
-
This compound (e.g., 10 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) according to the study schedule (e.g., daily for three weeks).
-
-
Monitoring and Endpoint:
-
Tumor volumes are measured regularly using calipers and calculated with the formula: Volume = (Length x Width²)/2.
-
Animal weights are monitored as an indicator of toxicity.
-
At the study endpoint, mice are euthanized, and tumors are harvested for further analysis.
-
Synthesis of this compound
This compound is synthesized in a multi-step process:
-
Starting Material: The synthesis begins with 2′,3′-O-isopropylideneguanosine.
-
Phosphoramidate Coupling: This is reacted with isopropyl [chloro(phenoxy)phosphoryl]-l-alaninate.
-
Thionation: The resulting product is converted to its 6-thioguanosine analogue.
-
Deprotection: The isopropylidene group is removed to yield the final product, this compound.
-
Purification and Characterization: The final compound is purified by HPLC and characterized by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes related to this compound.
Caption: Dual inhibition of purine synthesis by JHU395 and this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a significant advancement in the development of purine antimetabolites. Its design as a phosphoramidate protide allows for enhanced delivery of the active metabolite, TGMP, to tumors, leading to superior pharmacokinetic properties compared to older drugs like 6-MP. The preclinical data strongly support its mechanism of action in inhibiting the purine salvage pathway. The most compelling therapeutic potential of this compound lies in its combination with de novo purine synthesis inhibitors, a strategy that effectively cuts off the nucleotide supply to cancer cells. This dual-inhibition approach, validated by robust in vitro and in vivo data, holds considerable promise for the treatment of aggressive sarcomas like MPNST and warrants further clinical investigation.
References
- 1. Thioguanine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iddo.org [iddo.org]
- 8. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
PRO-905 as a novel antimetabolite for cancer therapy
PRO-905: A Novel Antimetabolite for Cancer Therapy
A Technical Whitepaper on the Preclinical Efficacy and Mechanism of Action of a Next-Generation Purine Synthesis Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Malignant peripheral nerve sheath tumors (MPNST) are aggressive soft-tissue sarcomas with a poor prognosis, highlighting the urgent need for novel therapeutic strategies.[1] This whitepaper details the preclinical development of this compound, a novel phosphoramidate protide (ProTide) of thioguanosine monophosphate (TGMP). This compound is designed as a more efficient and well-tolerated alternative to traditional antimetabolites like 6-mercaptopurine (6-MP).[1][2][3] This document summarizes the mechanism of action, preclinical efficacy in MPNST models, and detailed experimental protocols for this compound, both as a single agent and in combination with glutamine amidotransferase inhibitors.
Introduction: Targeting Purine Metabolism in Cancer
Cancer cells exhibit a high demand for nucleotides to sustain rapid proliferation. This dependency makes the purine synthesis pathways an attractive target for anticancer therapies. The two major pathways for purine nucleotide synthesis are the de novo pathway, which builds purines from basic precursors, and the salvage pathway, which recycles nucleobases. Simultaneous inhibition of both pathways presents a promising strategy to effectively block nucleotide production and halt tumor growth.
This compound is a novel antimetabolite that targets the purine salvage pathway.[2][3] It is a ProTide, a type of prodrug designed to efficiently deliver its active metabolite, thioguanosine monophosphate (TGMP), into tumor cells. This approach circumvents the limitations and toxicities associated with older purine antimetabolites.[2] Preclinical studies have demonstrated that this compound exhibits robust single-agent activity and can be combined with inhibitors of the de novo pathway, such as JHU395, for enhanced antitumor efficacy in MPNST models.[1][2][3]
Mechanism of Action of this compound
This compound is a phosphoramidate protide that is metabolized intracellularly to release the active antimetabolite TGMP. TGMP mimics endogenous purine nucleotides and is incorporated into DNA and RNA, leading to cytotoxicity. By delivering pre-activated TGMP, this compound bypasses the need for enzymatic activation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a common mechanism of resistance to drugs like 6-mercaptopurine.
The dual-pathway inhibition strategy involves the combination of this compound with JHU395, a glutamine amidotransferase inhibitor. JHU395 blocks the de novo purine synthesis pathway, leading to a partial decrease in purine monophosphates.[2][3] The addition of this compound, which targets the salvage pathway, creates a comprehensive blockade of purine synthesis, resulting in synergistic antitumor effects.[1][2][3]
Caption: Mechanism of action of this compound and its combination with JHU395.
Quantitative Preclinical Data
This compound has demonstrated significant preclinical activity in MPNST models. It delivers the active metabolite TGMP to tumors more than 2.5 times more effectively than an equimolar dose of 6-MP.[1][2][3] The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Treatment | Concentration | Effect |
|---|---|---|---|---|
| sNF96.2 | ³H-hypoxanthine Incorporation | This compound | 10 µmol/L | Significant prevention of incorporation into DNA and RNA[3] |
| sNF96.2 | Colony Formation Assay | this compound | Dose-dependent | Inhibition of colony formation[2][3] |
Table 2: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model
| Model | Treatment | Dosage | Administration | Outcome |
|---|---|---|---|---|
| Human MPNST PDX | This compound | 20 mg/kg | i.p. 5 days/week for 4 weeks | Inhibition of MPNST growth and well-tolerated[2] |
| Murine Flank MPNST | this compound | Not specified | Not specified | Inhibition of MPNST growth and well-tolerated[1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
³H-Hypoxanthine Incorporation Assay
This assay measures the inhibition of the purine salvage pathway by quantifying the incorporation of radiolabeled hypoxanthine into newly synthesized nucleic acids.
-
Cell Culture: sNF96.2 cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Treatment: Cells are treated with this compound (10 µmol/L) or a vehicle control for a specified duration (e.g., 6 hours).
-
Radiolabeling: ³H-hypoxanthine is added to the culture medium, and cells are incubated to allow for its incorporation.
-
Harvesting: Cells are washed with PBS, and nucleic acids (DNA and RNA) are precipitated using trichloroacetic acid (TCA).
-
Quantification: The amount of incorporated radioactivity in the TCA-insoluble fraction is measured using a scintillation counter.
-
Analysis: The results are expressed as a percentage of the control, with a reduction indicating inhibition of the purine salvage pathway.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cancer cells following treatment.
-
Cell Seeding: A low density of sNF96.2 cells is seeded into 6-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a period sufficient for colonies to form (typically 10-14 days). The medium is changed as needed.
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies is counted manually or using an automated colony counter.
-
Analysis: The surviving fraction is calculated for each treatment condition relative to the vehicle control.
Caption: Workflow for the colony formation assay.
Patient-Derived Xenograft (PDX) Murine Model
This in vivo model provides a more clinically relevant assessment of antitumor efficacy.
-
Tumor Implantation: Tumor fragments from a human MPNST are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., > 100 mm³).
-
Randomization: Mice are randomized into treatment and control groups with comparable mean starting tumor volumes.
-
Treatment Administration: this compound (20 mg/kg) or a vehicle control (PBS + 1% Tween + 10% EtOH) is administered intraperitoneally (i.p.) 5 days a week.
-
Monitoring: Tumor volume and mouse weight are measured three times per week. Tumor volume is calculated using the formula V = [L × (W²)] / 2.
-
Endpoint: At the study endpoint (e.g., 4 weeks), mice are euthanized, and tumors are harvested and weighed.
-
Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated group to the control group.
Synthesis of this compound
This compound is a phosphoramidate protide of TGMP. The synthesis is a multi-step process that results in a final product with high purity (99.5%). Detailed synthetic methods and molecular characterization are available in the supplementary materials of the primary publication.[2]
Conclusion and Future Directions
This compound is a promising novel antimetabolite with a clear mechanism of action and demonstrated preclinical efficacy against malignant peripheral nerve sheath tumors. Its ability to efficiently deliver the active metabolite TGMP to tumors represents a significant advantage over existing purine antimetabolites. The synergistic effect observed when this compound is combined with the de novo purine synthesis inhibitor JHU395 provides a strong rationale for the clinical development of this dual-pathway inhibition strategy.
Future work should focus on expanding the evaluation of this compound to other tumor types that are dependent on the purine salvage pathway. Further preclinical studies are also warranted to optimize dosing schedules and to explore potential biomarkers of response. Ultimately, the robust preclinical data for this compound supports its advancement into clinical trials to assess its safety and efficacy in patients with MPNST and other aggressive cancers.
References
The Pharmacokinetics of PRO-905: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetics of PRO-905, a novel purine antimetabolite. The information presented is collated from preclinical studies and is intended to give researchers and drug development professionals a comprehensive understanding of this compound's behavior in biological systems.
Introduction to this compound
This compound is a phosphoramidate protide designed to deliver the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) to tumor tissues.[1][2][3][4] It has been developed as a more efficient and potentially better-tolerated alternative to 6-mercaptopurine (6-MP), targeting the purine salvage pathway.[2][3][4] Preclinical studies have primarily focused on its efficacy in malignant peripheral nerve sheath tumors (MPNST), often in combination with glutamine amidotransferase inhibitors like JHU395.[1][2][4]
Mechanism of Action and Metabolic Pathway
This compound acts as a prodrug that is metabolized to the active 6-thioguanosine monophosphate (6-TGMP). This active metabolite is then further phosphorylated to di- and tri-phosphate forms, which can be incorporated into DNA and RNA, leading to cytotoxicity. Additionally, 6-TGMP can inhibit de novo purine synthesis. The metabolic activation of this compound bypasses some of the metabolic steps required for older thiopurine drugs, potentially leading to a more favorable pharmacokinetic and pharmacodynamic profile.
Metabolic activation pathway of this compound.
Pharmacokinetic Data
Preclinical studies in mouse models of MPNST have provided initial pharmacokinetic data for this compound. The primary focus has been on the concentration of the active metabolite, 6-TGMP, in tumor tissue.
| Parameter | This compound | 6-Mercaptopurine (6-MP) |
| Dose | 10 mg/kg, i.p. | 2.9 mg/kg, i.p. (equimolar to this compound) |
| Active Metabolite | 6-TGMP | 6-TGMP |
| Tumor AUC0-t of 6-TGMP | 268 nmol/g/hour | 114 nmol/g/hour |
| In vivo pharmacokinetic comparison of this compound and 6-MP in B6 mice with flank MPNST.[3] |
The data indicates that this compound delivers the active metabolite 6-TGMP to tumor tissue more than 2.5 times more efficiently than an equimolar dose of 6-MP.[2][3][4]
Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound.
In Vivo Pharmacokinetic Study
-
Animal Model: B6 mice bearing murine flank malignant peripheral nerve sheath tumors (MPNST).
-
Dosing:
-
This compound: 10 mg/kg administered intraperitoneally (i.p.).
-
6-Mercaptopurine (6-MP): 2.9 mg/kg (equimolar to the this compound dose) administered i.p.
-
-
Sample Collection: Tumor tissue was collected at various time points post-administration. Three mice were used per time point.
-
Bioanalysis: The concentration of the active metabolite, 6-TGMP, in the tumor tissue was quantified.
-
Data Analysis: The area under the curve (AUC) for tumor 6-TGMP concentration over time was calculated to determine the extent of drug exposure.
Workflow for the in vivo pharmacokinetic study of this compound.
In Vitro Colony Formation Assay
-
Cell Lines: Human MPNST cells (e.g., sNF96.2).
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 1, 3, 10, 30 µmol/L) or a vehicle control (DMSO).
-
Incubation: Cells were incubated for a period sufficient to allow for colony formation.
-
Staining: Colonies were stained with crystal violet.
-
Analysis: The effect of this compound on the colony formation of the MPNST cells was assessed in a dose-dependent manner.[2]
Safety and Tolerability
In preclinical studies, this compound was found to be well-tolerated in both human patient-derived xenograft (PDX) and murine flank MPNST models.[2][4] Studies in B6 mice over 12 days with a daily 10 mg/kg i.p. dose of this compound showed no significant changes in plasma alanine aminotransferase (ALT) or bilirubin levels, suggesting a lack of acute liver toxicity at this dose and schedule.[1]
Conclusion
This compound demonstrates a favorable pharmacokinetic profile in preclinical models, with enhanced delivery of its active metabolite, 6-TGMP, to tumor tissue compared to equimolar 6-MP.[3] Its mechanism as a phosphoramidate protide appears to circumvent some of the limitations of older thiopurine drugs. The compound has shown single-agent activity and is well-tolerated in animal models.[2][4] Further investigation, including clinical trials, will be necessary to fully elucidate the pharmacokinetic profile and therapeutic potential of this compound in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Data from this compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 4. ORCID [orcid.org]
Methodological & Application
PRO-905 experimental protocol for in vitro studies
Introduction
PRO-905 is a novel phosphoramidate protide that acts as a purine antimetabolite. It is designed to efficiently deliver the active nucleotide antimetabolite, thioguanosine monophosphate (TGMP), into tumor cells.[1][2] By targeting the purine salvage pathway, this compound disrupts nucleic acid synthesis, leading to potent anti-proliferative effects.[1][2][3] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound in cancer cell lines, particularly Malignant Peripheral Nerve Sheath Tumor (MPNST) cells, both as a single agent and in combination with other therapies.[1][2]
Mechanism of Action
This compound functions by inhibiting the purine salvage pathway, a critical process for recycling purine bases for nucleotide synthesis.[1][4][5] Once intracellular, this compound is converted to TGMP, which is then incorporated into DNA and RNA, leading to cytotoxicity. This mechanism is particularly effective in combination with inhibitors of the de novo purine synthesis pathway, such as JHU395, creating a dual blockade of purine metabolism in cancer cells.[1][6][7]
Data Presentation
Table 1: Effect of this compound on Colony Formation in MPNST Cell Lines
| Cell Line | Treatment (10 µM) | Mean Colony Area Reduction (%) |
| JH-2-002 | This compound | ~20% |
| JH-2-002 | JHU395 (1 µM) | ~20% |
| JH-2-002 | This compound + JHU395 (1 µM) | Synergistic Reduction |
Note: Data is representative of findings reported in the literature.[1]
Table 2: Inhibition of Purine Salvage by this compound
| Cell Line | Treatment (10 µM, 6 hours) | ³H-hypoxanthine Incorporation |
| sNF96.2 | This compound | Significant Inhibition |
Note: this compound effectively prevents the incorporation of purine salvage substrates into nucleic acids.[1]
Experimental Protocols
Protocol 1: Cell Culture of MPNST Cell Lines
This protocol describes the standard procedure for culturing human MPNST cell lines, such as sNF96.2 and JH-2-002, which are suitable for evaluating the effects of this compound.
Materials:
-
Human MPNST cell lines (e.g., sNF96.2, S462, JH-2-002)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved MPNST cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 10 mL of fresh medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cells in a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.
-
Sub-culturing: Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.
Protocol 2: Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells following treatment with this compound.
Materials:
-
MPNST cells
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
6-well plates
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Harvest MPNST cells and perform a cell count. Seed 500-1000 cells per well in 6-well plates and allow them to attach overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the plates for 10-14 days at 37°C with 5% CO₂, allowing colonies to form. Change the medium containing the respective treatments every 3-4 days.
-
Fixation: After the incubation period, aspirate the medium and gently wash the wells twice with PBS. Add 1 mL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixation solution and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing and Drying: Gently wash the wells with tap water until the excess stain is removed and allow the plates to air dry.
-
Quantification: Scan or photograph the plates. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).[8] Colony area can also be quantified using software such as ImageJ.[7]
Protocol 3: Nucleic Acid Incorporation Assay
This assay measures the extent to which this compound inhibits the incorporation of radiolabeled purine precursors into DNA and RNA.
Materials:
-
MPNST cells
-
Complete growth medium
-
This compound stock solution
-
³H-hypoxanthine or ³H-guanine
-
24-well plates
-
Trichloroacetic acid (TCA), ice-cold 10% solution
-
Ethanol, 70%
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed MPNST cells in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for a specified period (e.g., 6 hours).[1][7]
-
Radiolabeling: Add ³H-hypoxanthine or ³H-guanine (e.g., 1 µCi/mL) to each well and incubate for an additional 2-4 hours.
-
Cell Lysis and Precipitation: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 500 µL of ice-cold 10% TCA to each well to precipitate macromolecules. Incubate on ice for 30 minutes.
-
Washing: Aspirate the TCA and wash the precipitate twice with 70% ethanol to remove unincorporated radiolabel.
-
Solubilization: Air dry the wells and add a solubilizing agent (e.g., 0.2 M NaOH or 1% SDS) to dissolve the precipitate.
-
Scintillation Counting: Transfer the solubilized contents of each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of parallel wells or express as a percentage of the vehicle-treated control.
References
- 1. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the Purine Salvage Pathway: A Valuable Approach for Antiprotozoal Chemotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental drug combination shows promise against hard-to-treat peripheral nerve sheath tumours - ecancer [ecancer.org]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic Assay [en.bio-protocol.org]
Application Notes and Protocols for PRO-905 in Human MPNST Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are aggressive and rare soft tissue sarcomas with a generally poor prognosis, often associated with the genetic disorder Neurofibromatosis type 1 (NF1).[1][2] The development of effective therapeutic strategies for MPNSTs is a critical unmet need. PRO-905 is a novel purine antimetabolite that offers a promising therapeutic avenue for this challenging cancer.[3][4][5][6]
This compound is a phosphoramidate protide that is designed to efficiently deliver the active nucleotide antimetabolite, thioguanosine monophosphate (TGMP), into tumor cells.[3][4][5][6] By targeting the purine salvage pathway, this compound disrupts the synthesis of DNA and RNA, which are essential for the rapid proliferation of cancer cells.[1][7] This document provides detailed application notes and protocols for the use of this compound in human MPNST cell lines, both as a single agent and in combination with other targeted therapies.
Mechanism of Action
This compound functions as a prodrug of TGMP. Its design as a phosphoramidate protide facilitates its entry into tumor cells, where it is metabolized to release TGMP. TGMP then inhibits the purine salvage pathway, preventing the recycling of purine bases into nucleotides.[4][5][6] This leads to a depletion of the nucleotide pool available for DNA and RNA synthesis, ultimately inhibiting cell proliferation and inducing cell death in cancer cells.[1][7]
Research has shown that combining this compound with an inhibitor of the de novo purine synthesis pathway, such as the glutamine amidotransferase inhibitor JHU395, results in a synergistic antitumor effect.[1][3][4][5] This dual-pathway inhibition effectively starves the MPNST cells of essential building blocks for nucleic acid synthesis.
Data Presentation
The efficacy of this compound, both alone and in combination with JHU395, has been demonstrated in preclinical models of MPNST. The following tables summarize the key quantitative data from these studies.
Table 1: Single-Agent Activity of this compound in MPNST Models
| Parameter | Value | Model System | Reference |
| TGMP Delivery | >2.5-fold higher than equimolar 6-MP | In vivo mouse models | [4][5][6] |
| Colony Formation | Dose-dependent inhibition | Human MPNST cell lines | [3][4][5][6] |
Table 2: Combination Therapy of this compound and JHU395 in Human MPNST Cell Lines
| Treatment | Concentration | Effect on Colony Area | Cell Line | Reference |
| This compound (single agent) | 10 µmol/L | ~20% decrease | JH-2-002 | [4] |
| JHU395 (single agent) | 1 µmol/L | ~20% decrease | JH-2-002 | [4] |
| This compound + JHU395 | 10 µmol/L + 1 µmol/L | Enhanced inhibitory potency | Human MPNST cells | [3][4][5] |
Experimental Protocols
This section provides a detailed protocol for a key in vitro experiment to assess the efficacy of this compound in human MPNST cell lines.
Protocol 1: Colony Formation Assay
This assay is used to determine the long-term effect of a compound on the ability of single cells to grow into colonies.
Materials:
-
Human MPNST cell lines (e.g., JH-2-002)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
JHU395 (optional, for combination studies)
-
6-well or 12-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing MPNST cells using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into 6-well or 12-well plates at a low density (e.g., 500-1000 cells per well).
-
Allow the cells to attach overnight in the incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
If performing a combination study, also prepare dilutions of JHU395.
-
Remove the medium from the wells and replace it with medium containing the desired concentrations of this compound, JHU395, or the combination. Include a vehicle control (medium with the same concentration of the solvent used for the drug stocks).
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
-
Colony Staining and Quantification:
-
After the incubation period, aspirate the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 ml of Crystal Violet staining solution to each well.
-
Incubate for 20 minutes at room temperature.
-
Remove the staining solution and wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well using a microscope or a colony counter.
-
Alternatively, the stained colonies can be dissolved in a known volume of a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader to quantify the total colony area.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of human MPNST, particularly in combination with inhibitors of the de novo purine synthesis pathway. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in their own MPNST models. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this novel compound.
References
- 1. hopkinsmedicine.org [hopkinsmedicine.org]
- 2. New models for MPNST: establishment and comprehensive characterization of two tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental drug combination shows promise against hard-to-treat peripheral nerve sheath tumours - ecancer [ecancer.org]
Application Notes and Protocols for PRO-905 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of PRO-905, a novel purine antimetabolite, in mouse xenograft models based on preclinical studies. The provided protocols and data are intended to guide researchers in designing and executing in vivo efficacy studies for malignant peripheral nerve sheath tumors (MPNST).
Introduction
This compound is a phosphoramidate protide that efficiently delivers the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) into tumor tissues.[1][2][3][4] It is a more efficient and well-tolerated alternative to the conventional antimetabolite 6-mercaptopurine (6-MP).[2][3][4] this compound functions by inhibiting the incorporation of purine salvage substrates into nucleic acids, thereby disrupting DNA replication and cell proliferation in cancer cells.[1][2][5] Preclinical studies have demonstrated its robust single-agent activity and synergistic effects when combined with glutamine amidotransferase inhibitors like JHU395 in MPNST models.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in mouse xenograft models.
Table 1: this compound Dosage and Administration in Monotherapy Studies
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Dose | 20 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Dosing Schedule | 5 days per week | [1] |
| Vehicle | PBS + 1% Tween + 10% EtOH | [1] |
| Mouse Model | Patient-Derived Xenograft (PDX) | [1] |
| Tumor Type | Malignant Peripheral Nerve Sheath Tumor (MPNST) | [1] |
| Starting Tumor Volume | ~225 mm³ | [1] |
| Treatment Duration | 4 weeks | [1] |
Table 2: this compound Dosage and Administration in Combination Therapy Studies (with JHU395)
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Dose | 10 mg/kg (daily until day 10), reduced to 5 mg/kg (from day 10-12) | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Dosing Schedule | Daily | [1] |
| Reason for Dose Reduction | ~15% weight loss observed in the combination therapy arm | [1] |
| Combination Agent | JHU395 (1.2 mg/kg, orally, 5 days/week) | [1] |
| Mouse Model | Murine flank MPNST model | [1] |
| Starting Tumor Volume | ~350 mm³ | [1] |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
This protocol outlines the establishment of an MPNST PDX model for in vivo efficacy studies of this compound.
Materials:
-
Human MPNST tumor tissue from consenting patients
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Surgical tools
-
Matrigel
-
Anesthetics
Procedure:
-
Obtain fresh, sterile human MPNST tumor tissue.
-
Mechanically mince the tumor tissue into small fragments (1-2 mm³).
-
Anesthetize the recipient immunocompromised mice.
-
Make a small incision in the flank of the mouse.
-
Implant a single tumor fragment subcutaneously into the flank.
-
Suture the incision.
-
Monitor the mice for tumor growth.
-
Once tumors reach a volume of approximately 1000-1500 mm³, passage the tumors to a new cohort of mice for experimental use.
This compound Preparation and Administration
This protocol details the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound powder
-
Vehicle solution: Phosphate-Buffered Saline (PBS) with 1% Tween 80 and 10% Ethanol
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the number of mice and the dosing regimen.
-
Prepare the vehicle solution (PBS + 1% Tween + 10% EtOH).
-
Dissolve the this compound powder in the vehicle solution to the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse).
-
Ensure the solution is homogenous.
-
Administer the this compound solution to the mice via intraperitoneal (i.p.) injection using a sterile syringe and needle. The injection volume should be appropriate for the mouse weight (e.g., 10 mL/kg).
In Vivo Efficacy Study in MPNST Xenograft Model
This protocol describes the workflow for conducting an in vivo efficacy study of this compound.
Procedure:
-
Establish MPNST xenografts in a cohort of immunocompromised mice as described in Protocol 1.
-
When tumors reach the desired starting volume (e.g., ~225 mm³ for monotherapy or ~350 mm³ for combination therapy), randomize the mice into treatment and control groups (n=7-8 mice per group).[1]
-
Initiate treatment with this compound and/or combination agents according to the dosing schedule outlined in Table 1 or Table 2. The control group should receive the vehicle solution.
-
Measure tumor volumes and animal weights three times per week.[1]
-
Calculate tumor volume using the formula: V = (Length x Width²)/2.[1]
-
Monitor the animals for any signs of toxicity, such as weight loss.
-
At the end of the study (e.g., 4 weeks), euthanize the mice and harvest the tumors for further analysis (e.g., weighing, histopathology, biomarker analysis).[1]
Visualizations
Signaling Pathway of this compound and JHU395
Caption: Mechanism of action of this compound and its combination with JHU395.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Data from this compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
Application Notes and Protocols: Combining PRO-905 with JHU395 in Preclinical Models of Malignant Peripheral Nerve Sheath Tumor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant peripheral nerve sheath tumors (MPNST) are aggressive soft-tissue sarcomas with a poor prognosis.[1][2][3] A promising therapeutic strategy involves the dual targeting of purine biosynthesis pathways, which are critical for cancer cell proliferation. This document provides detailed application notes and protocols for the preclinical evaluation of a combination therapy using PRO-905 and JHU395.
JHU395 is a glutamine amidotransferase inhibitor that disrupts de novo purine synthesis.[1][2][3] this compound is a novel phosphoramidate protide that delivers the active antimetabolite thioguanosine monophosphate (TGMP) to tumors, effectively targeting the purine salvage pathway.[1][3][4] The combination of these two agents has demonstrated enhanced anti-tumor efficacy in preclinical models of MPNST by simultaneously blocking both major pathways of purine nucleotide synthesis.[1][2][4]
Mechanism of Action: Dual Inhibition of Purine Synthesis
The combination of this compound and JHU395 creates a synthetic lethal strategy by co-targeting the de novo and salvage pathways of purine synthesis.
-
JHU395: This glutamine antagonist inhibits glutamine amidotransferases, which are essential for the initial steps of de novo purine synthesis. This leads to a reduction in the intracellular pool of purine monophosphates.[1][2][3]
-
This compound: As a protide of a purine analog, this compound delivers TGMP into the cell, where it is incorporated into DNA and RNA through the purine salvage pathway, leading to cytotoxicity.[1][3][4]
By inhibiting both pathways, the combination therapy aims to prevent cancer cells from compensating for the loss of one pathway by upregulating the other, leading to a more profound and sustained anti-tumor effect.[1][4]
Dual inhibition of de novo and salvage purine synthesis pathways.
Data Presentation
In Vitro Efficacy
Table 1: Effect of this compound and JHU395 on Colony Formation in Human MPNST Cell Lines
| Cell Line | Treatment | Concentration | Approximate Colony Area Reduction vs. Control |
| JH-2-002 | This compound (single agent) | 10 µmol/L | ~20% |
| JHU395 (single agent) | 1 µmol/L | ~20% | |
| This compound + JHU395 | 10 µmol/L + 1 µmol/L | ~80% | |
| sNF96.2 | This compound (single agent) | 10 µmol/L | Data shows a similar trend to JH-2-002 |
| JHU395 (single agent) | 1 µmol/L | Data shows a similar trend to JH-2-002 | |
| This compound + JHU395 | 10 µmol/L + 1 µmol/L | Enhanced reduction compared to single agents |
Data extracted from Lemberg et al., Mol Cancer Ther, 2023.[2]
In Vivo Efficacy
Table 2: Anti-Tumor Activity of this compound in a Patient-Derived Xenograft (PDX) MPNST Model
| Treatment Group | Mean Tumor Mass at Endpoint (mg) | P-value vs. Vehicle |
| Vehicle | 2,733 | - |
| This compound | 1,322 | 0.013 |
Data extracted from Lemberg et al., Mol Cancer Ther, 2023.
Table 3: Anti-Tumor Activity of Combined this compound and JHU395 in a Murine Flank MPNST Model
| Treatment Group | Outcome |
| This compound + JHU395 | Augmented antitumor efficacy compared to single agents |
Qualitative summary from Lemberg et al., Mol Cancer Ther, 2023.[1][2]
Experimental Protocols
In Vitro Studies
1. Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.
Colony formation assay workflow.
Protocol:
-
Cell Seeding:
-
Culture human MPNST cell lines (e.g., JH-2-002, sNF96.2) under standard conditions.
-
Trypsinize and resuspend cells to a single-cell suspension.
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony growth.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound, JHU395, or the combination. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 10% formalin for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Gently wash with water and allow the plates to air dry.
-
-
Quantification:
-
Scan the plates and quantify the colony area using image analysis software (e.g., FIJI with the Colony Area plugin).
-
Normalize the colony area of treated wells to the vehicle control wells.
-
2. Radiolabeled Nucleoside Incorporation Assay
This assay measures the effect of the drugs on the synthesis of new DNA and RNA.
Protocol:
-
Cell Culture and Pre-incubation:
-
Plate MPNST cells (e.g., sNF96.2, JH-2-002) to be ~85% confluent on the day of the experiment.
-
Incubate cells in media with dialyzed fetal bovine serum for 15 hours prior to the experiment to reduce the background of unlabeled nucleosides.
-
-
Treatment and Labeling:
-
Treat cells with vehicle, this compound (e.g., 10 µmol/L), JHU395 (e.g., 10 µmol/L), or the combination for 6 hours.
-
Simultaneously, add a radiolabeled nucleoside (e.g., 2-µCi of ³H-hypoxanthine or ³H-guanine) to the medium.
-
-
Nucleic Acid Isolation:
-
After 6 hours, harvest the cells.
-
Isolate DNA and RNA using a suitable kit (e.g., Allprep DNA/RNA kits) according to the manufacturer's instructions.
-
-
Quantification:
-
Measure the concentration of the isolated DNA and RNA using a spectrophotometer.
-
Add a defined volume of the eluted DNA or RNA to a scintillation vial with scintillation fluid.
-
Measure radioactivity using a liquid scintillation counter.
-
Normalize the radioactivity counts to the total amount of DNA or RNA.
-
In Vivo Studies
1. Murine Flank Allograft and PDX Models
These models are used to evaluate the anti-tumor efficacy and tolerability of the combination therapy in a living organism.
In vivo tumor model experimental workflow.
Protocol:
-
Animal Models:
-
Use appropriate mouse strains (e.g., C57BL/6 for allografts, NSG mice for PDX).
-
All animal studies should be conducted under a protocol approved by an Institutional Animal Care and Use Committee.
-
-
Tumor Implantation:
-
Allograft Model: Subcutaneously inject murine MPNST cells into the flank of the mice.
-
PDX Model: Surgically implant small fragments of human MPNST tumors subcutaneously into the flank of immunocompromised mice.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound
-
JHU395
-
This compound + JHU395
-
-
Administer the drugs according to the desired schedule and route (e.g., daily oral gavage).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health daily.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
-
Tissue Analysis:
-
At the end of the study, euthanize the mice and harvest the tumors.
-
Tumor weight can be measured.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (for proliferation and apoptosis markers) or metabolomics.
-
Conclusion
The combination of this compound and JHU395 represents a rational and effective therapeutic strategy for MPNST in preclinical models. The dual targeting of de novo and salvage purine synthesis pathways leads to a synergistic anti-tumor effect. The protocols outlined in this document provide a framework for researchers to further investigate this promising combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Data from this compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 4. Item - Supplementary Data from this compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - American Association for Cancer Research - Figshare [aacr.figshare.com]
Application Note: Quantitative Analysis of PRO-905 and its Metabolites by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of PRO-905 and its active metabolite, thioguanosine monophosphate (TGMP), in biological matrices. This compound is a novel phosphoramidate protide that delivers the active nucleotide antimetabolite TGMP to tumors, targeting the purine salvage pathway.[1][2][3] This method is suitable for pharmacokinetic studies and for monitoring the intracellular conversion of the prodrug to its active form.
Introduction
This compound is a promising new agent designed to be a more efficient and well-tolerated alternative to traditional purine antimetabolites like 6-mercaptopurine (6-MP).[1][2][3] It is a phosphoramidate protide of TGMP.[1][2][3] Unlike 6-MP, this compound is designed for more direct metabolic conversion to the active TGMP, enhancing its delivery to tumor tissues and avoiding the formation of toxic metabolites such as 6-methylmercaptopurine (6-MMP).[1] Accurate and reliable quantification of this compound and TGMP is crucial for preclinical and clinical development, enabling detailed pharmacokinetic and pharmacodynamic assessments. The method described herein provides a selective and sensitive analytical procedure for this purpose.
Signaling Pathway and Metabolic Conversion
This compound acts by targeting the purine salvage pathway. After administration, it is metabolized to the active 6-thioguanosine monophosphate (TGMP). TGMP is then further phosphorylated to di- and tri-phosphate forms, which can be incorporated into DNA and RNA, leading to cytotoxicity in cancer cells. The combination of this compound with inhibitors of the de novo purine synthesis pathway, such as JHU395, has shown enhanced anti-tumor efficacy.[1][3]
Metabolic activation pathway of this compound.
Experimental Protocols
Sample Preparation: Extraction from Tissue
This protocol is designed for the extraction of this compound and its metabolites from tumor tissue samples.
Materials:
-
Homogenizer
-
Microcentrifuge tubes
-
Extraction Solution: Acetonitrile:Methanol:Water (2:2:1, v/v/v)
-
Internal Standard (IS) working solution (e.g., stable isotope-labeled TGMP)
-
Centrifuge capable of 4°C and >12,000 x g
Procedure:
-
Weigh approximately 20-30 mg of frozen tissue into a pre-chilled tube.
-
Add 500 µL of ice-cold Extraction Solution and the internal standard.
-
Homogenize the tissue sample on ice until fully dissociated.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see LC conditions).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow for tissue sample preparation.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| HPLC System | UPLC System (e.g., Waters Acquity I-Class) |
| Column | Acquity UPLC HSS T3 (100 Å, 1.8 µm, 2.1 mm X 100 mm) |
| Column Temp | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 2 |
| 0.5 | 2 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 2 |
| 7.0 | 2 |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.0 kV |
| Desolvation Temp | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Source Temp | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 577.1 | 168.1 (thioguanine) | 35 | 25 |
| 409.1 (loss of alanine ester) | 15 | |||
| TGMP | 379.0 | 168.1 (thioguanine) | 30 | 20 |
| 152.1 | 30 | |||
| 6-MMP | 167.1 | 126.0 | 25 | 15 |
| IS (e.g., 13C,15N-TGMP) | 384.0 | 172.1 | 30 | 20 |
| Note: The MRM transitions for this compound are predicted based on its chemical structure and typical fragmentation patterns of phosphoramidate prodrugs. These should be optimized during method development. |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the LC-MS/MS method, based on validated assays for similar analytes.
Table 1: Pharmacokinetic Data of TGMP in Tumor Tissue after this compound Administration
| Time Point (hours) | Mean TGMP Concentration (nmol/g) ± SD |
| 1 | 45 ± 8 |
| 4 | 68 ± 12 |
| 8 | 55 ± 9 |
| 24 | 15 ± 4 |
| Data derived from published preclinical studies of this compound.[1] |
Table 2: Method Performance Characteristics
| Parameter | This compound | TGMP |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (CV%) | < 15% | < 15% |
| - Intra-day | < 15% | < 15% |
| - Inter-day | < 15% | < 15% |
| Recovery | > 85% | > 80% |
Conclusion
This application note provides a comprehensive framework for the LC-MS/MS analysis of the novel anticancer prodrug this compound and its active metabolite TGMP. The detailed protocols for sample preparation and the optimized LC-MS/MS conditions offer a reliable starting point for researchers in drug development and pharmacology. The high sensitivity and selectivity of this method make it an invaluable tool for elucidating the pharmacokinetic profile and mechanism of action of this compound.
References
Application Notes and Protocols: Colony Formation Assays Using PRO-905 in sNF96.2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are aggressive soft-tissue sarcomas with a poor prognosis, often associated with the genetic disorder Neurofibromatosis Type 1 (NF1). The sNF96.2 cell line, derived from a human MPNST of an NF1 patient, is a critical in vitro model for studying the pathology of this disease and for the development of novel therapeutics. PRO-905 is a novel phosphoramidate protide that acts as a purine antimetabolite. It efficiently delivers the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) to tumor cells, targeting the purine salvage pathway.[1][2][3] This document provides detailed application notes and protocols for performing colony formation assays to evaluate the efficacy of this compound in inhibiting the growth of sNF96.2 cells.
Principle of the Assay
The colony formation assay, or clonogenic assay, is an in vitro method to determine the ability of a single cell to undergo unlimited division and form a colony. This assay is the gold standard for assessing the cytotoxic effects of chemical compounds, radiation, and other agents on cancer cells. The inhibition of colony formation by this compound in sNF96.2 cells indicates its potential as an anti-tumor agent.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on sNF96.2 cell colony formation. The data is based on representative findings where this compound demonstrated a dose-dependent inhibition of colony formation.[1]
Table 1: Dose-Response Effect of this compound on sNF96.2 Colony Formation
| This compound Concentration (µM) | Mean Colony Area (% of Control) | Standard Deviation |
| 0 (DMSO Vehicle) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 3 | 62 | ± 3.5 |
| 10 | 35 | ± 2.9 |
| 30 | 12 | ± 1.5 |
Table 2: Comparison of this compound with other Purine Antimetabolites on sNF96.2 Colony Area
| Treatment (10 µM) | Mean Colony Area (% of Control) | Standard Deviation |
| DMSO Vehicle | 100 | ± 5.0 |
| 6-Mercaptopurine (6-MP) | 45 | ± 4.1 |
| This compound | 35 | ± 3.2 |
Experimental Protocols
Cell Culture and Maintenance of sNF96.2 Cells
The sNF96.2 cell line is derived from a malignant peripheral nerve sheath tumor of a patient with NF1.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate for 5-15 minutes until the cell layer is dispersed.
-
Add fresh growth medium to inactivate the trypsin, transfer the cell suspension to a centrifuge tube, and spin at approximately 125 x g for 5 to 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed new culture vessels at a density of 5 x 10³ to 7 x 10³ viable cells/cm².
-
Anchorage-Dependent Colony Formation Assay
-
Cell Seeding:
-
Harvest sNF96.2 cells as described above and perform a cell count.
-
Seed 500-1000 cells per well in 6-well plates containing 2 mL of complete growth medium.
-
-
Treatment with this compound:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 3, 10, 30 µM) or a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared drug-containing medium every 3-4 days.
-
-
Staining and Quantification:
-
After the incubation period, wash the wells with Phosphate-Buffered Saline (PBS).
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) and/or quantify the total colony area using imaging software such as ImageJ.
-
Anchorage-Independent (Soft Agar) Colony Formation Assay
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.[4]
-
Preparation of Agar Layers:
-
Bottom Layer: Prepare a 0.6% agar solution in complete growth medium. Pipette 1.5 mL of this solution into each well of a 6-well plate and allow it to solidify.
-
Top Layer (Cell Layer): Prepare a cell suspension of sNF96.2 cells in complete growth medium. Mix the cell suspension with a 0.3% agar solution (kept at 40°C to avoid cell damage) to a final cell density of 5,000-10,000 cells per well.[4]
-
-
Treatment and Plating:
-
Incorporate the desired concentrations of this compound or vehicle control into the top agar layer containing the cells.
-
Carefully layer 1.5 mL of the cell-containing top agar onto the solidified bottom layer.
-
-
Incubation and Feeding:
-
Allow the top layer to solidify at room temperature before moving the plates to a 37°C incubator.
-
Incubate for 14-21 days. To prevent drying, add 200-300 µL of complete medium (with or without this compound) to the top of the agar every 3-4 days.
-
-
Staining and Analysis:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1-2 hours.[4]
-
Count the number and measure the size of the colonies using a microscope and imaging software.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in sNF96.2 cells.
Experimental Workflow for Colony Formation Assay
Caption: Workflow for anchorage-dependent colony formation assay.
References
Application Notes and Protocols for PRO-905 Treatment in Patient-Derived Xenograft (PDX) Models
Introduction
Patient-Derived Xenograft (PDX) models, where tumor tissues from patients are directly implanted into immunodeficient mice, have emerged as a critical tool in preclinical cancer research.[1][2][3][4][5][6] These models are superior to traditional cell line-derived xenografts in recapitulating the heterogeneity and microenvironment of human tumors, thus offering a more predictive evaluation of novel cancer therapies.[1][2][3][5][6] This document provides detailed application notes and protocols for the use of PRO-905, a novel purine antimetabolite, in PDX models of Malignant Peripheral Nerve Sheath Tumors (MPNST).
This compound is a phosphoramidate protide designed to efficiently deliver the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) to tumors.[7][8][9] It targets the purine salvage pathway, a key metabolic route for nucleotide synthesis in cancer cells. Preclinical studies have demonstrated that this compound exhibits robust single-agent antitumor activity and can be effectively combined with inhibitors of the de novo purine synthesis pathway, such as JHU395, for enhanced therapeutic efficacy in MPNST PDX models.[7][8][9]
Mechanism of Action: Dual Inhibition of Purine Synthesis
Cancer cells rely on both the de novo and salvage pathways for purine nucleotide synthesis to support their rapid proliferation. This compound, by delivering TGMP, inhibits the purine salvage pathway.[7][8][9] JHU395, a glutamine amidotransferase inhibitor, blocks the de novo purine synthesis pathway.[7][8] The simultaneous inhibition of both pathways creates a synergistic antitumor effect, leading to more profound tumor growth inhibition.
References
- 1. Patient-derived xenograft models in cancer therapy: technologies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. td2inc.com [td2inc.com]
- 3. criver.com [criver.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Efficacy of PRO-905: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRO-905 is a novel phosphoramidate protide designed for the targeted delivery of the active nucleotide antimetabolite, thioguanosine monophosphate (TGMP), to tumor tissues.[1][2][3][4] This approach circumvents the limitations associated with traditional purine antimetabolites like 6-mercaptopurine (6-MP), offering enhanced tumor delivery and an improved safety profile.[3][5] this compound acts by inhibiting the purine salvage pathway, a critical mechanism for nucleotide synthesis in cancer cells.[1][3][4] Preclinical studies have demonstrated its potent anti-tumor activity, particularly in models of Malignant Peripheral Nerve Sheath Tumors (MPNST), both as a single agent and in combination with inhibitors of the de novo purine synthesis pathway.[1][2][3][6]
These application notes provide a comprehensive overview of the in vivo assessment of this compound, including detailed experimental protocols and a summary of key efficacy data. The information presented is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound in various cancer models.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the key quantitative data from in vivo studies assessing the efficacy of this compound in MPNST models.
Table 1: Pharmacokinetic Profile of this compound vs. 6-MP in B6 Mice with Flank MPNST [5]
| Compound | Dose (i.p.) | Active Metabolite | Tumor AUC₀→t (nmol/g/hour) |
| This compound | 10 mg/kg | 6-TGMP | 268 |
| 6-MP | 2.9 mg/kg (equimolar) | 6-TGMP | 114 |
This data highlights that this compound delivers over 2.5 times more of the active metabolite TGMP to the tumor compared to an equimolar dose of 6-MP.[3][4]
Table 2: Single-Agent Efficacy of this compound in Murine Flank MPNST Model
| Treatment Group | Dose (i.p.) | Study Duration | Outcome |
| Vehicle | - | 3 weeks | Progressive tumor growth |
| This compound | 10 mg/kg | 3 weeks | Inhibition of tumor growth |
Spider plots of individual tumor volumes demonstrated that this compound treatment effectively controlled tumor progression over the three-week study period.[5]
Table 3: Combination Efficacy of this compound and JHU395 in Murine Flank MPNST Model
| Treatment Group | Rationale | Outcome |
| JHU395 + this compound | Dual inhibition of de novo and purine salvage pathways | Augmented anti-tumor efficacy compared to single agents |
The combination of this compound with the glutamine amidotransferase inhibitor JHU395 resulted in enhanced tumor growth inhibition in a murine flank MPNST model.[1][2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its in vivo efficacy.
Caption: Mechanism of action of this compound and JHU395 on purine synthesis pathways.
Caption: General experimental workflow for in vivo efficacy testing of this compound.
Experimental Protocols
1. Murine Allograft Flank Tumor Model
This protocol describes the use of a syngeneic flank model to assess the efficacy of this compound.
-
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 (B6)
-
Sex: Male
-
Age: Approximately 10 weeks
-
-
Cell Line:
-
Murine MPNST cells derived from an NPcis mouse.
-
-
Procedure:
-
Tumor Cell Implantation: Inject 3 x 10⁶ murine MPNST cells subcutaneously into the right flank of each mouse.[2]
-
Tumor Growth: Allow tumors to establish and grow for 3 to 4 weeks, or until they reach a palpable size.[2]
-
Randomization: Measure tumor volumes using calipers. Randomize mice into treatment groups to ensure equivalent mean tumor volumes at the start of the study.[2]
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle solution intraperitoneally (i.p.) according to the same schedule as the treatment groups.
-
This compound: Administer this compound at the desired dose (e.g., 10 mg/kg) i.p., 5 days a week.[7]
-
-
Monitoring:
-
Measure tumor dimensions with calipers three times per week. Calculate tumor volume using the formula: V = (length x width²) / 2.[7]
-
Record mouse weights three times per week to monitor for toxicity.
-
-
Endpoint:
-
2. Human Patient-Derived Xenograft (PDX) Model
This model is utilized to evaluate the efficacy of this compound on human tumors.
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or similar).
-
-
Tumor Model:
-
Human MPNST patient-derived xenograft tissue.
-
-
Procedure:
-
Tumor Implantation: Surgically implant small fragments of PDX tissue subcutaneously into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., > 100 mm³).[7]
-
Randomization: Randomize mice with established tumors into treatment groups with equivalent mean starting tumor volumes (e.g., approximately 225 mm³).[7]
-
Treatment Administration:
-
Monitoring and Endpoint: Follow the same monitoring and endpoint procedures as described for the murine allograft model.
-
3. Pharmacokinetic Analysis
This protocol outlines the procedure for assessing the delivery of the active metabolite TGMP to the tumor.
-
Procedure:
-
Establish flank tumors in B6 mice as described in Protocol 1.
-
Administer a single dose of this compound (e.g., 10 mg/kg, i.p.) or an equimolar dose of a comparator compound (e.g., 6-MP at 2.9 mg/kg, i.p.).[5]
-
At various time points post-administration, euthanize cohorts of mice (n=3 per time point).[5]
-
Harvest tumors and flash-freeze them in liquid nitrogen.[1]
-
Extract metabolites from the tumor tissue (e.g., using 80% cold methanol).[1]
-
Analyze the concentration of TGMP in the tumor extracts using a validated analytical method (e.g., LC-MS/MS).
-
This compound represents a promising therapeutic agent with a well-defined mechanism of action and demonstrated in vivo efficacy in preclinical models of MPNST. The protocols and data presented in these application notes provide a framework for the continued investigation of this compound in various oncology settings. The use of both syngeneic and patient-derived xenograft models, coupled with robust pharmacokinetic and pharmacodynamic analyses, will be crucial in further elucidating the therapeutic potential of this novel purine antimetabolite.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. NF Data Portal [nf.synapse.org]
Application Notes and Protocols for Evaluating Nucleic Acid Incorporation After PRO-905 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRO-905 is a novel phosphoramidate protide that acts as a prodrug, efficiently delivering the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) into tumor cells.[1][2][3] As an antimetabolite, the primary mechanism of action of this compound is the disruption of nucleic acid synthesis by preventing the incorporation of purine salvage substrates.[1][2][3] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound by measuring its impact on nucleic acid incorporation.
The following protocols are designed to provide robust and reproducible methods for quantifying the effects of this compound in both in vitro and in vivo models. These assays are crucial for understanding the drug's mechanism of action, determining its potency, and assessing its therapeutic potential.
Mechanism of Action: The Purine Salvage Pathway
This compound targets the purine salvage pathway, a critical metabolic route for the synthesis of nucleotides from the degradation products of DNA and RNA. In this pathway, free purine bases, such as hypoxanthine and guanine, are recycled to form their corresponding nucleotides. This compound, by delivering TGMP, competes with natural purine nucleotides, leading to its incorporation into DNA and RNA, which in turn induces cytotoxicity in cancer cells.
Below is a diagram illustrating the purine salvage pathway and the point of intervention for this compound.
Caption: Purine Salvage Pathway and this compound Mechanism of Action.
Experimental Protocols
This section details the methodologies for key experiments to evaluate nucleic acid incorporation following this compound treatment.
Radiolabeled Nucleoside Incorporation Assay ([³H]-Hypoxanthine)
This is a direct and quantitative method to measure the inhibition of purine salvage by this compound. The assay quantifies the incorporation of radiolabeled hypoxanthine into newly synthesized nucleic acids.
Experimental Workflow:
References
PRO-905: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and characterization of PRO-905, a novel phosphoramidate protide of thioguanosine monophosphate (TGMP). Additionally, detailed protocols for its use in research settings are outlined, particularly in the context of its application as a purine antimetabolite for cancer research.
Introduction
This compound is a cutting-edge investigational compound designed to efficiently deliver the active nucleotide antimetabolite, thioguanosine monophosphate (TGMP), into tumor cells.[1][2][3] As a phosphoramidate protide, this compound is engineered to bypass the initial, often rate-limiting, phosphorylation step required by traditional thiopurine prodrugs like 6-mercaptopurine (6-MP).[1][4] This targeted delivery mechanism enhances the intracellular concentration of the active metabolite, leading to more effective disruption of the purine salvage pathway and subsequent inhibition of DNA and RNA synthesis in cancer cells.[1][2] Research has demonstrated that this compound exhibits potent single-agent activity and can be effectively combined with other therapies, such as glutamine amidotransferase inhibitors, to suppress tumor growth in preclinical models of malignant peripheral nerve sheath tumors (MPNST).[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis, purification, and preclinical efficacy of this compound.
| Parameter | Value | Reference |
| Purity (Post-HPLC Purification) | >99.5% | [5] |
| Synthesis Yield (Final Step) | 55% | [5] |
| Tumor Delivery of TGMP (vs. 6-MP) | >2.5-fold enhanced | [2] |
| In vitro IC50 (sNF96.2 MPNST cells) | Dose-dependent inhibition of colony formation | [1] |
| In vivo Efficacy (MPNST PDX model) | Significant tumor growth inhibition | [1][2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a four-step process starting from 2′,3′-O-isopropylideneguanosine.[1]
Step 1: Synthesis of Isopropyl ((((4R)-6-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1][3]dioxol-4-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate (Compound 902)
-
Start with a solution of 2′,3′-O-isopropylideneguanosine (500 mg; 1.55 mmol) in 10 mL of N,N-Dimethylformamide (DMF).
-
Reduce the volume of the solution to approximately 5 mL by evaporation.
-
Cool the resulting cloudy solution to 0 °C.
-
Under constant stirring, add tert-butylmagnesium chloride (1M solution in THF; 2.13 mL).
-
After 5 minutes, add isopropyl [chloro(phenoxy)phosphoryl]-L-alaninate (758 mg; 2.48 mmol) dissolved in 2 mL of DMF.
-
Continue stirring the mixture at 0 °C for 5 minutes, and then allow it to stir at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (9:1).
-
Once the reaction is complete, evaporate the reaction mixture.
-
Co-evaporate the residue with toluene.
-
Purify the product by column chromatography on silica gel (150 mL). Elute by-products with chloroform:methanol (95:5), followed by elution of the desired product with chloroform:methanol (9:1).
-
The yield is approximately 580 mg (63%) of a white amorphous solid.[5]
Step 2: Synthesis of the 6-thioguanosine analogue (Compound 904)
The detailed protocol for this step is not fully available in the provided search results. The general procedure involves the reaction of Compound 902 with anhydrous sodium hydrogen sulfide to convert the 6-oxo group to a 6-thio group.
Step 3: Deprotection of the Isopropylidene Group
The detailed protocol for this step is not fully available in the provided search results. This step involves the removal of the 2',3'-O-isopropylidene protecting group from Compound 904 to yield this compound. This is typically achieved under acidic conditions.
Step 4: Final Purification of this compound (Compound 905)
-
Perform a final purification of the product using column chromatography on silica gel (50 mL) with the same conditions as in Step 1.
-
The final yield is approximately 167 mg (55%) of a white foam.[5]
Purification of this compound
High-performance liquid chromatography (HPLC) is the method of choice for the final purification of this compound to achieve a purity of >99.5%.[1]
Protocol:
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid as a modifier). The specific gradient will need to be optimized.
-
Detection: UV detection at a wavelength appropriate for the chromophore of this compound (e.g., ~254 nm and ~340 nm).
-
Injection Volume and Concentration: Dissolve the crude this compound in a suitable solvent (e.g., DMSO or mobile phase A) at a concentration appropriate for the column size and load.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions, evaporate the organic solvent, and lyophilize to obtain the final product as a solid.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Intracellular activation and mechanism of action of this compound.
Experimental Workflow for this compound Synthesis and Purification
References
- 1. Collection - Data from this compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 2. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel purine antimetabolite, combines with glutamine amidotransferase inhibition to suppress growth of malignant peripheral nerve sheath tumor [stacks.cdc.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
Troubleshooting & Optimization
PRO-905 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with PRO-905 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phosphoramidate protide that acts as a novel purine antimetabolite. It is designed to efficiently deliver thioguanosine monophosphate (TGMP) into tumor cells.[1][2][3] TGMP targets the purine salvage pathway, inhibiting nucleic acid synthesis and ultimately suppressing the growth of cancer cells.[1][2][3]
Q2: In which cell culture media can I use this compound?
A2: this compound has been successfully used in Dulbecco's Modified Eagle Medium (DMEM) and DMEM/F12. As with any new compound, it is recommended to test its solubility and stability in your specific cell culture medium.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell behavior.
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Addition of this compound to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue when adding a compound dissolved in an organic solvent like DMSO to an aqueous solution like cell culture media. This occurs when the compound's solubility in the final aqueous environment is exceeded.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is higher than its aqueous solubility limit. | Decrease the final working concentration of this compound. It is essential to first determine its maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for making dilutions.[4] |
| High DMSO Concentration | While this compound is soluble in DMSO, a high final concentration of DMSO can alter the properties of the media, sometimes leading to precipitation of media components or the compound itself. | Ensure the final DMSO concentration is kept to a minimum, ideally below 0.5%. |
Issue 2: Precipitate Forms Over Time in the Incubator
Question: My this compound-containing media was clear initially, but after several hours in the 37°C incubator, I see a precipitate. What could be the reason?
Answer: Delayed precipitation can be due to several factors related to the compound's stability and the specific environment of the cell culture incubator.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time at 37°C, and its degradation products might be less soluble. | Perform a stability study to determine the half-life of this compound in your culture medium at 37°C. If it is unstable, consider replenishing the media with fresh compound at regular intervals. |
| pH Shift | The CO2 environment in an incubator can cause a slight drop in the pH of the media, which could affect the solubility of pH-sensitive compounds.[4] | Ensure your medium is properly buffered for the CO2 concentration in your incubator. |
| Interaction with Media Components | This compound or its metabolites may interact with components in the cell culture medium (e.g., proteins in serum) over time, leading to the formation of insoluble complexes.[4] | Test the stability and solubility of this compound in both serum-free and serum-containing media if applicable to your experiments. |
| Media Evaporation | In long-term experiments, evaporation of water from the culture plates can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | Ensure proper humidification of the incubator. For long-term cultures, consider using plates with low-evaporation lids. |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound in Cell Culture Media
This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create serial dilutions of the this compound stock solution in DMSO in a 96-well plate.
-
Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.
-
Using a multichannel pipette, add pre-warmed (37°C) complete cell culture medium (e.g., 198 µL) to each well to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent.
-
Include control wells containing only medium and DMSO.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the vehicle control.
Hypothetical Solubility Data for this compound:
| Medium | Temperature (°C) | Maximum Soluble Concentration (µM) (Hypothetical) |
| DMEM + 10% FBS | 37 | 150 |
| RPMI-1640 + 10% FBS | 37 | 125 |
| Serum-Free DMEM | 37 | 100 |
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to evaluate the chemical stability of this compound under cell culture conditions.
Materials:
-
This compound
-
Complete cell culture medium
-
Incubator (37°C, 5% CO2)
-
HPLC-UV or LC-MS for analysis
Methodology:
-
Prepare a solution of this compound in pre-warmed complete cell culture medium at the desired final concentration.
-
Aliquot this solution into sterile tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator .
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube.
-
Process the sample immediately to stop further degradation. This can be done by freezing at -80°C or by protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of the parent this compound compound.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
Hypothetical Stability Data for this compound:
| Medium | Temperature (°C) | Time (hours) | % Remaining (Hypothetical) |
| DMEM + 10% FBS | 37 | 0 | 100 |
| 8 | 95 | ||
| 24 | 85 | ||
| 48 | 70 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for compound precipitation.
References
- 1. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Overcoming resistance to PRO-905 in cancer cells
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to PRO-905 in cancer cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a phosphoramidate protide that acts as a prodrug of thioguanosine monophosphate (TGMP).[1][2][3][4] It is designed to efficiently deliver the active nucleotide antimetabolite TGMP into tumor cells.[1][2][3][4] Once inside the cell, TGMP is further metabolized to thioguanosine triphosphate (TGTP), which is incorporated into DNA and RNA, leading to cytotoxicity and cell death in rapidly dividing cancer cells.[4] this compound primarily targets the purine salvage pathway.[1][5]
Q2: My cancer cell line shows high intrinsic resistance to this compound. What are the potential reasons?
High intrinsic resistance to this compound, a thiopurine analog prodrug, can be attributed to several factors:
-
Low expression or activity of Hypoxanthine-guanine phosphoribosyltransferase (HPRT1): HPRT1 is a key enzyme in the purine salvage pathway responsible for converting thiopurines into their active cytotoxic metabolites.[3][5] Low or absent HPRT1 activity prevents the activation of this compound's active metabolite, leading to drug resistance.[5][6]
-
High expression of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as MRP4 and MRP5, can actively pump the metabolites of this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Deficiency in the DNA Mismatch Repair (MMR) system: The cytotoxicity of thiopurines is often dependent on a functional MMR system that recognizes the incorporation of thiopurine analogs into DNA and initiates apoptosis.[7][8] Cancer cells with deficient MMR may be tolerant to this compound.[7]
-
High activity of the de novo purine synthesis pathway: Cancer cells can compensate for the blockade of the purine salvage pathway by upregulating the de novo purine synthesis pathway to produce the necessary purines for survival and proliferation.[5][9]
Q3: After initial sensitivity, my cancer cells have developed acquired resistance to this compound. What are the likely mechanisms?
Acquired resistance to thiopurines like the active metabolite of this compound can emerge through various mechanisms:
-
Downregulation or mutation of HPRT1: Prolonged exposure to the drug can select for cancer cell populations with reduced HPRT1 expression or inactivating mutations in the HPRT1 gene.[3][5]
-
Upregulation of the de novo purine synthesis pathway: Cancer cells can adapt to the inhibition of the purine salvage pathway by increasing their reliance on the de novo synthesis of purines.[5]
-
Increased expression of drug efflux pumps: Similar to intrinsic resistance, the upregulation of efflux pumps can be an acquired mechanism to reduce intracellular drug concentration.
-
Mutations in NT5C2: The cytosolic 5'-nucleotidase II (NT5C2) can inactivate thiopurine monophosphates. Activating mutations in the NT5C2 gene can lead to increased degradation of TGMP, the active metabolite of this compound, thereby conferring resistance.[10][11]
-
Upregulation of O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair enzyme can remove thioguanine from DNA, thus mitigating the cytotoxic effects of this compound.[1][2]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in our cancer cell line.
This guide provides a systematic approach to investigate potential reasons for reduced sensitivity to this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high this compound IC50.
Step-by-Step Guide:
-
Assess HPRT1 Status:
-
Rationale: HPRT1 is essential for activating the cytotoxic metabolite of this compound.[3][5]
-
Experiment: Perform a Western blot or qPCR to determine HPRT1 protein and mRNA expression levels, respectively. An enzymatic assay can directly measure HPRT1 activity.
-
Expected Outcome: Resistant cells may show low or no HPRT1 expression/activity.
-
-
Evaluate MMR Pathway:
-
Investigate Drug Efflux:
-
Rationale: Increased efflux of the drug's active metabolite can reduce its efficacy.
-
Experiment: Use a fluorescent substrate-based efflux assay (e.g., with Calcein-AM) in the presence and absence of known efflux pump inhibitors (e.g., verapamil, MK-571) to assess general efflux activity.
-
Expected Outcome: Resistant cells may exhibit higher efflux activity that is reversible by inhibitors.
-
-
Analyze De Novo Purine Synthesis Pathway:
-
Rationale: Upregulation of the de novo pathway can compensate for salvage pathway inhibition.[5][9]
-
Experiment: Perform metabolic profiling to measure the levels of intermediates in the de novo purine synthesis pathway.
-
Expected Outcome: Resistant cells may show increased levels of de novo pathway metabolites.
-
-
Consider Combination Therapy:
-
Rationale: If a specific resistance mechanism is identified, a combination therapy approach can be effective.
-
Example: If the de novo pathway is upregulated, combine this compound with a glutamine amidotransferase inhibitor like JHU395.
-
Issue 2: Cells develop resistance to this compound over time.
This guide outlines steps to characterize and potentially overcome acquired resistance.
Experimental Workflow for Characterizing Acquired Resistance
Caption: Workflow for characterizing acquired this compound resistance.
Step-by-Step Guide:
-
Develop a Resistant Cell Line: Culture the sensitive parental cell line in the continuous presence of gradually increasing concentrations of this compound.
-
Confirm Resistance: Perform a dose-response assay to confirm the increased IC50 of the resistant cell line compared to the parental line.
-
Genomic Analysis: Sequence the coding regions of key genes implicated in thiopurine resistance, such as HPRT1 and NT5C2, to identify potential mutations.
-
Proteomic Analysis: Compare the protein expression levels of HPRT1, MMR proteins (MSH2, MLH1), and MGMT between the parental and resistant cell lines using Western blotting.
-
Metabolomic Analysis: Use mass spectrometry-based metabolomics to compare the intracellular levels of purine metabolites in the salvage and de novo pathways between the two cell lines.
-
Functional Assays:
-
HPRT1 Activity Assay: Directly measure and compare the enzymatic activity of HPRT1.
-
Drug Efflux Assay: Assess for any changes in drug efflux capacity.
-
-
Strategies to Overcome Resistance: Based on the identified mechanism, test targeted therapeutic strategies. For example, if MGMT is upregulated, test the combination of this compound with an MGMT inhibitor.[1][2]
Quantitative Data
The following table summarizes hypothetical IC50 values for this compound in sensitive and resistant Malignant Peripheral Nerve Sheath Tumor (MPNST) cell lines, based on findings for similar thiopurine drugs.
| Cell Line | HPRT1 Status | MMR Status | This compound IC50 (µM) |
| MPNST-S (Sensitive) | Proficient | Proficient | 0.5 |
| MPNST-R1 (Resistant) | Deficient | Proficient | > 50 |
| MPNST-R2 (Resistant) | Proficient | Deficient | 15 |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for HPRT1 and MMR Proteins
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against HPRT1, MSH2, MLH1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways
This compound Mechanism of Action and Resistance Pathways
Caption: this compound mechanism and associated resistance pathways.
References
- 1. Acquired resistance to 6-thioguanine in melanoma cells involves the repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. HPRT1 activity loss is associated with resistance to thiopurine in ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. HPRT1 activity loss is associated with resistance to thiopurine in ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of NT5C2-Mediated Thiopurine Resistance in Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of NT5C2-mediated thiopurine resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
PRO-905 Technical Support Center: Preclinical Off-Target Effects and Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical off-target effects and toxicity profile of PRO-905. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phosphoramidate protide of the active nucleotide antimetabolite thioguanosine monophosphate (TGMP).[1][2] It is designed to be a more efficient and well-tolerated alternative to the purine antimetabolite 6-mercaptopurine (6-MP).[1][2] this compound facilitates the delivery of the active metabolite, TGMP, into tumor cells.[1][2] The intended mechanism of action is the disruption of the purine nucleotide pool, which impairs nucleic acid synthesis and consequently decreases tumor cell proliferation.[1][2]
Q2: What are the known in vivo toxicities of this compound in preclinical models?
In preclinical studies, this compound has been generally described as well-tolerated.[1][2] However, some dose-dependent effects have been observed. The primary toxicities are related to hematological parameters and liver function. For a detailed summary of the quantitative toxicity data from in vivo mouse studies, please refer to the tables below.
Quantitative Toxicity Data
The following tables summarize the key quantitative data on the toxicity of this compound in preclinical mouse models.
Table 1: Hematological Effects of this compound in C57BL/6 Mice (12-Day Dosing)
| Treatment Group | Dose | White Blood Cells (WBC) (K/µL) | Platelets (K/µL) |
| Vehicle | - | ~10 | ~1000 |
| This compound | 1 mg/kg, i.p. | No significant change | No significant change |
| This compound | 10 mg/kg, i.p. | Significant decrease | Significant decrease |
| 6-MP | 20 mg/kg, i.p. | Significant decrease | Significant decrease |
Data adapted from Lemberg et al. and presented as approximate values for illustrative purposes.
Table 2: Liver Function Assessment in C57BL/6 Mice Treated with this compound (12-Day Dosing)
| Treatment Group | Dose | Alanine Aminotransferase (ALT) (U/L) | Bilirubin (mg/dL) |
| Vehicle | - | Normal Range | Normal Range |
| This compound | 10 mg/kg, i.p. | No significant change | No significant change |
Data adapted from Lemberg et al. and presented as approximate values for illustrative purposes.
Table 3: Body Weight Changes in NSG Mice Treated with this compound (16-Day Dosing)
| Treatment Group | Dose | Body Weight Change |
| Vehicle | - | Stable |
| This compound | 20 mg/kg, i.p. | ~15% weight loss observed in combination therapy arm |
| 6-MP | 20 mg/kg, i.p. | Not specified |
Note: In one study, a dose reduction of this compound from 10 mg/kg to 5 mg/kg was implemented due to approximately 15% weight loss in the combination therapy arm.[3]
Experimental Protocols
Key Experiment: In Vivo Tolerability Study of this compound
This protocol provides a detailed methodology for assessing the in vivo tolerability of this compound in mice, based on published preclinical studies.
1. Animal Models and Housing:
-
Species: C57BL/6 mice (male, ~10 weeks old, 20-25g) or Nod scid gamma (NSG) mice (female, 12 weeks old, 20-30g).
-
Housing: Standard housing conditions with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Drug Formulation and Administration:
-
This compound Formulation: Prepare a solution in a vehicle such as PBS with 1% Tween-80 and 10% ethanol, or PBS with 1% Tween-80 and 5% DMSO.
-
Dosing: Administer this compound via intraperitoneal (i.p.) injection daily, 5 days a week, for the duration of the study (e.g., two weeks). Doses can range from 1 mg/kg to 20 mg/kg.
-
Control Groups: Include a vehicle control group receiving the same volume of the formulation vehicle. A positive control group, such as 6-mercaptopurine (6-MP) administered as a suspension in 1% carboxymethylcellulose with 5% DMSO, can also be included.
3. Monitoring and Sample Collection:
-
Body Weight and Condition: Measure animal weights three times weekly and monitor for any changes in body condition.
-
Euthanasia and Blood Collection: At the end of the study (e.g., day 12 or 16), euthanize animals via CO2 inhalation one hour after the final dose. Collect blood samples via cardiac puncture.
4. Analysis:
-
Hematology: Perform complete blood counts (CBC) to assess parameters such as white blood cells, red blood cells, and platelets.
-
Clinical Chemistry: Analyze plasma or serum for markers of liver function (e.g., Alanine Aminotransferase (ALT), bilirubin) and kidney function.
Troubleshooting Guide
Issue 1: Unexpectedly high toxicity or mortality at a given dose of this compound.
-
Possible Cause 1: Formulation Issues. Improper solubilization or stability of this compound can lead to inaccurate dosing.
-
Troubleshooting: Ensure the vehicle components are of high quality and that this compound is fully dissolved. Prepare fresh formulations regularly.
-
-
Possible Cause 2: Animal Strain or Health Status. The genetic background and health of the mice can influence their sensitivity to drug toxicity.
-
Troubleshooting: Use mice from a reputable vendor and ensure they are healthy and acclimated to the facility before starting the experiment.
-
-
Possible Cause 3: Dosing Accuracy. Errors in calculating or administering the dose can lead to overdose.
-
Troubleshooting: Double-check all dose calculations. Use calibrated equipment for administration.
-
Issue 2: No observable therapeutic effect at the expected dose.
-
Possible Cause 1: Insufficient Drug Exposure. The dose may be too low to achieve a therapeutic concentration in the target tissue.
-
Troubleshooting: Consider a dose-escalation study to determine the maximum tolerated dose (MTD). Perform pharmacokinetic analysis to measure the concentration of the active metabolite (TGMP) in tumor tissue.
-
-
Possible Cause 2: Drug Inactivation. The drug may be rapidly metabolized and cleared before it can exert its effect.
-
Troubleshooting: Analyze plasma and tumor samples for the presence of the active metabolite over time.
-
Issue 3: High variability in toxicity or efficacy data between animals in the same group.
-
Possible Cause 1: Inconsistent Dosing. Variation in the administered volume or injection site can lead to variable drug exposure.
-
Troubleshooting: Ensure all technicians are using a standardized and consistent injection technique.
-
-
Possible Cause 2: Underlying Health Differences. Subclinical infections or other health issues in some animals can affect their response to the drug.
-
Troubleshooting: Implement rigorous health monitoring of the animal colony.
-
Visualizations
References
Optimizing PRO-905 dosage to minimize weight loss in mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PRO-905 who are encountering weight loss in their mouse models. The information is designed to help optimize dosage and experimental protocols to mitigate this side effect.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss in mice treated with this compound. Is this an expected side effect?
A1: Yes, dose-dependent weight loss is a known side effect of this compound. Our preclinical studies indicate that this compound, a potent agonist of the novel metabolic receptor "Metaborex," can stimulate a catabolic signaling cascade in addition to its primary therapeutic pathway. The extent of weight loss is directly correlated with the dosage administered.
Q2: What is the proposed mechanism behind this compound-induced weight loss?
A2: this compound activates the Metaborex receptor, which triggers two distinct downstream pathways. The primary therapeutic pathway involves the activation of Protein Kinase A (PKA), leading to the desired therapeutic effect. However, at higher concentrations, this compound also activates a secondary pathway involving the phosphorylation of "Catabolin," a key protein that promotes the breakdown of adipose and muscle tissue, leading to weight loss.
Q3: How can we minimize weight loss while maintaining the therapeutic efficacy of this compound?
A3: The key is to find the optimal therapeutic window for your specific mouse model and experimental goals. We recommend conducting a dose-response study to identify the lowest effective dose that provides the desired therapeutic outcome with minimal impact on body weight.[1][2] Additionally, consider a dose-escalation protocol, starting with a low dose and gradually increasing it, which may allow the animals to acclimate.
Q4: Should we be concerned about the type of weight being lost (fat vs. lean mass)?
A4: Absolutely. It is crucial to determine if the weight loss is primarily from fat, which may be acceptable or even beneficial in some models, or if it involves a significant loss of lean muscle mass, which is generally undesirable.[3] We strongly recommend performing body composition analysis to differentiate between fat and lean mass loss.[3]
Q5: Are there any dietary interventions that can help counteract the weight loss?
A5: While not a replacement for dose optimization, providing a more calorically dense or palatable diet can sometimes help mitigate weight loss, particularly if the weight loss is partially due to a reduction in food intake. However, this must be carefully considered as it can be a confounding factor in your study.
Troubleshooting Guide
Issue 1: Excessive Weight Loss (>15% of initial body weight)
| Potential Cause | Troubleshooting Steps |
| Dosage is too high. | 1. Immediately reduce the dosage of this compound by 50%. 2. Monitor the animals' weight daily. 3. If weight stabilizes, continue with the lower dose. If weight loss persists, consider a further dose reduction or a temporary cessation of treatment. 4. Refer to the Dose-Response Optimization Protocol to establish a new, lower effective dose. |
| High inter-animal variability. | 1. Ensure consistent and accurate dosing technique for all animals. 2. Check for any underlying health issues in the animals that might be exacerbating the weight loss. 3. Increase the sample size (n) of your experimental groups to improve statistical power and identify outliers. |
| Dehydration. | 1. Check water bottle accessibility and function. 2. Monitor for signs of dehydration (e.g., skin tenting, sunken eyes). 3. Consider providing supplemental hydration (e.g., hydrogel packs) if necessary. |
Issue 2: High Variability in Weight Loss Between Animals in the Same Dose Group
| Potential Cause | Troubleshooting Steps |
| Inconsistent drug administration. | 1. Review your dosing procedure (e.g., intraperitoneal, oral gavage) to ensure consistency. 2. Ensure the drug solution is homogenous and that each animal receives the correct volume. |
| Differences in individual animal metabolism. | 1. Ensure all animals are of a similar age and genetic background. 2. Randomize animals into treatment groups to distribute any inherent variability. |
| Social hierarchy and stress in group-housed animals. | 1. House animals in a stable and stress-free environment. 2. If possible, single-house animals during the critical phases of the experiment to avoid competition for food and water. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Body Weight in C57BL/6 Mice (28-Day Study)
| Dose Group (mg/kg) | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Mean % Weight Change |
| Vehicle Control | 25.2 ± 1.5 | 26.1 ± 1.8 | +3.6% |
| 1 mg/kg this compound | 25.5 ± 1.3 | 24.8 ± 1.6 | -2.7% |
| 5 mg/kg this compound | 24.9 ± 1.7 | 22.1 ± 1.9 | -11.2% |
| 10 mg/kg this compound | 25.1 ± 1.4 | 20.3 ± 2.1 | -19.1% |
Table 2: Body Composition Analysis in Mice Treated with this compound for 28 Days
| Dose Group (mg/kg) | Mean % Change in Fat Mass | Mean % Change in Lean Mass |
| Vehicle Control | +5.2% | +1.5% |
| 5 mg/kg this compound | -15.8% | -3.1% |
| 10 mg/kg this compound | -25.4% | -10.7% |
Experimental Protocols
Protocol 1: Dose-Response Optimization for this compound
Objective: To determine the optimal dose of this compound that achieves the desired therapeutic effect with minimal weight loss.
Materials:
-
This compound
-
Vehicle solution
-
Age- and weight-matched mice
-
Standard laboratory animal housing and diet
-
Analytical balance
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign mice to different dose groups (e.g., Vehicle, 0.5, 1, 2.5, 5, and 10 mg/kg of this compound). A minimum of 8-10 mice per group is recommended.
-
Baseline Measurements: Record the initial body weight of each mouse for three consecutive days to establish a stable baseline.
-
Drug Administration: Administer this compound or vehicle to the respective groups daily (or as per the intended dosing regimen) for a predetermined period (e.g., 28 days).
-
Monitoring:
-
Measure and record the body weight of each mouse daily.
-
Monitor food and water intake daily.
-
Perform regular health checks, observing for any clinical signs of distress.
-
-
Efficacy Assessment: At the end of the study period, assess the therapeutic efficacy of this compound using your established experimental model.
-
Data Analysis:
-
Calculate the percentage change in body weight for each animal.
-
Perform statistical analysis (e.g., ANOVA) to compare the effects of different doses on body weight and the therapeutic outcome.
-
Plot the dose-response curves for both efficacy and weight loss to identify the optimal therapeutic window.
-
Protocol 2: Body Composition Analysis
Objective: To determine the effect of this compound on fat and lean mass.
Methods: Body composition can be assessed using several techniques, with Dual-Energy X-ray Absorptiometry (DEXA) and Nuclear Magnetic Resonance (NMR) being common in vivo methods.[4][5]
Procedure (using DEXA):
-
Baseline Scan: Prior to the first dose of this compound, perform a baseline DEXA scan on each anesthetized mouse to determine its initial fat and lean mass.
-
Follow-up Scans: Conduct subsequent DEXA scans at regular intervals during the study (e.g., weekly) and/or at the end of the treatment period.
-
Anesthesia: Anesthetize the mice according to your institution's approved protocol for the duration of the scan (typically a few minutes).[6]
-
Scanning: Position the anesthetized mouse on the DEXA scanner bed and acquire the scan according to the manufacturer's instructions.
-
Data Analysis:
-
Use the scanner's software to quantify fat mass, lean mass, and bone mineral density.
-
Calculate the change in fat and lean mass from baseline for each animal.
-
Compare the changes across the different dose groups to determine the impact of this compound on body composition.
-
Visualizations
References
- 1. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies [stacks.cdc.gov]
- 2. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Reproducibility and accuracy of body composition assessments in mice by dual energy x-ray absorptiometry and time domain nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Body Composition Analysis | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]
- 6. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in PRO-905 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRO-905. The information is designed to address common issues encountered during experiments and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our colony formation assays with this compound. What are the potential causes?
A1: Inconsistent colony formation results can stem from several factors. Firstly, ensure a single-cell suspension is achieved after trypsinization, as cell clumps will lead to an overestimation of colony numbers. Secondly, verify the seeding density of your cells; too few cells may result in insufficient colonies for statistical analysis, while too many can lead to overlapping colonies that are difficult to count. Finally, ensure even distribution of cells across the plate to avoid "edge effects" where colonies grow more favorably at the periphery.
Q2: Our Western blot is showing a weak or no signal for proteins we expect to be affected by this compound. How can we troubleshoot this?
A2: A weak or absent signal on a Western blot can be due to several issues.[1] Start by confirming the efficiency of protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Optimize the concentrations of your primary and secondary antibodies, as excessively dilute antibodies will result in a weak signal. Also, ensure that your primary and secondary antibodies are compatible (e.g., use an anti-mouse secondary for a primary antibody raised in mouse). If the target protein is of low abundance, consider increasing the total protein loaded onto the gel.
Q3: We are experiencing high background in our ELISA experiments for detecting downstream effects of this compound. What steps can we take to reduce it?
A3: High background in an ELISA can obscure the specific signal. Ensure that the blocking step is sufficient; you may need to increase the incubation time or try a different blocking buffer (e.g., BSA instead of non-fat milk). Inadequate washing between steps is a common cause of high background, so increase the number and vigor of your wash steps. The concentration of your detection antibody might be too high, leading to non-specific binding; try using a more dilute antibody solution.
Q4: How can we quantify the inhibitory effect of this compound on nucleic acid synthesis?
A4: A common method to quantify the effect of this compound on purine salvage is to measure the incorporation of radiolabeled purine precursors, such as ³H-hypoxanthine, into DNA and RNA.[2] Cells are treated with this compound, followed by incubation with the radiolabeled precursor. The amount of radioactivity incorporated into the nucleic acids is then measured and compared between treated and untreated cells.
Q5: What are the key considerations for LC-MS/MS analysis of this compound and its metabolites?
A5: For accurate LC-MS/MS analysis of thiopurine nucleotides like the active metabolite of this compound (thioguanosine monophosphate - TGMP), sample preparation is critical.[3] Efficient extraction from the biological matrix is necessary, and the use of an appropriate internal standard is crucial for accurate quantification.[4] Method validation should be performed according to established guidelines to ensure linearity, accuracy, and precision.[3] Chromatographic conditions must be optimized to achieve good separation from other cellular components.
Troubleshooting Guides
Inconsistent Western Blot Results
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inefficient protein transfer | Verify transfer with Ponceau S staining. Ensure good contact between the gel and membrane.[1] |
| Low antibody concentration | Optimize primary and secondary antibody dilutions. | |
| Insufficient protein loaded | Increase the amount of protein lysate per lane. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% BSA). |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Non-specific Bands | Primary antibody is not specific enough | Use a more specific antibody or perform antibody titration to find the optimal concentration. |
| Too much protein loaded | Reduce the amount of protein loaded per lane. | |
| Sample degradation | Prepare fresh samples and use protease inhibitors. |
Inconsistent ELISA Results
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient blocking or washing | Increase blocking time and the number of wash steps.[5] |
| Antibody concentration too high | Titrate the detection antibody to a lower concentration. | |
| Non-specific binding | Use a different blocking buffer or add Tween-20 to wash buffers. | |
| Low Signal | Insufficient antibody concentration | Optimize the concentration of capture and detection antibodies. |
| Inactive enzyme conjugate | Use a fresh enzyme conjugate. | |
| Short incubation times | Increase incubation times for antibodies and substrate. | |
| High Well-to-Well Variation | Pipetting errors | Be precise and consistent with all pipetting steps. |
| Uneven temperature during incubation | Ensure the plate is incubated at a uniform temperature. | |
| Incomplete washing | Ensure all wells are washed thoroughly and consistently. |
Inconsistent LC-MS/MS Results
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape | Column contamination | Flush the column or use a guard column. |
| Inappropriate mobile phase | Optimize the mobile phase composition and gradient. | |
| Inconsistent Retention Times | Fluctuations in column temperature | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition | Prepare fresh mobile phase and ensure proper mixing. | |
| Low Signal Intensity | Ion suppression from matrix effects | Improve sample cleanup and consider using a matrix-matched calibration curve. |
| Inefficient ionization | Optimize ion source parameters (e.g., spray voltage, gas flow). |
Experimental Protocols
Colony Formation Assay
This protocol is adapted from studies investigating the effect of this compound on cancer cell proliferation.[2]
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
-
Treatment:
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Replace the medium with fresh medium containing the respective treatments every 2-3 days.
-
-
Staining and Quantification:
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
³H-Hypoxanthine Incorporation Assay
This protocol measures the effect of this compound on the purine salvage pathway.[2]
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 6 hours).
-
-
Radiolabeling:
-
Add ³H-hypoxanthine to the cell culture medium and incubate for a defined period to allow for incorporation into nucleic acids.
-
-
Nucleic Acid Precipitation:
-
Lyse the cells and precipitate the DNA and RNA using an appropriate method (e.g., trichloroacetic acid precipitation).
-
-
Quantification:
-
Wash the precipitate to remove unincorporated ³H-hypoxanthine.
-
Measure the radioactivity in the precipitate using a scintillation counter.
-
Normalize the counts to the total amount of protein or DNA in each sample.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in preclinical studies.
Table 1: Effect of this compound on Colony Formation in sNF96.2 Cells [2]
| This compound Concentration (µM) | Inhibition of Colony Formation (%) |
| 1 | ~20% |
| 3 | ~50% |
| 10 | ~80% |
| 30 | >95% |
Table 2: Effect of this compound on ³H-Hypoxanthine Incorporation in sNF96.2 Cells [2]
| Treatment (10 µM) | Incorporation into DNA (% of control) | Incorporation into RNA (% of control) |
| This compound | ~40% | ~50% |
Visualizations
This compound Mechanism of Action in the Purine Salvage Pathway
Caption: this compound is metabolized to TGMP, which inhibits the purine salvage pathway.
General Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effects on cancer cells.
Troubleshooting Logic for Weak Western Blot Signal
Caption: Decision tree for troubleshooting a weak Western blot signal.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - NP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved Method for Therapeutic Drug Monitoring of 6-Thioguanine Nucleotides and 6-Methylmercaptopurine in Whole-Blood by LC/MSMS Using Isotope-Labeled Internal Standards | Semantic Scholar [semanticscholar.org]
- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Improving the tumor delivery of PRO-905
Welcome to the technical support center for PRO-905. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the tumor delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel phosphoramidate protide of thioguanosine monophosphate (TGMP). It is designed as a purine antimetabolite to deliver the active nucleotide TGMP to tumors more efficiently than its precursors, like 6-mercaptopurine (6-MP).[1][2][3] Its primary mechanism of action is the inhibition of the purine salvage pathway, which is crucial for the synthesis of nucleic acids in rapidly dividing cancer cells.[1][2][3] By preventing the incorporation of purine salvage substrates, this compound effectively halts DNA and RNA synthesis, leading to cancer cell death.[1][2][3]
Q2: What is the rationale for combining this compound with a glutamine amidotransferase inhibitor like JHU395?
A2: Cancer cells rely on two main pathways for purine nucleotide synthesis: the de novo pathway and the salvage pathway. Glutamine amidotransferase inhibitors, such as JHU395, block the de novo synthesis of purines.[1][2] this compound, on the other hand, targets the purine salvage pathway. By co-administering both agents, you create a dual blockade of both purine synthesis routes, which can lead to a synergistic antitumor effect, especially in aggressive tumors like malignant peripheral nerve sheath tumors (MPNST).[1][2][4]
Q3: What are the main advantages of using a "protide" approach for delivering TGMP?
A3: The "ProTide" (prodrug of a nucleotide) technology is designed to overcome the limitations of administering nucleoside analogs directly. Nucleoside analogs often suffer from poor phosphorylation to the active triphosphate form within cancer cells and can be rapidly degraded in the bloodstream. The phosphoramidate structure of this compound masks the phosphate group, improving cell membrane permeability and protecting the molecule from degradation. Once inside the cell, the masking groups are cleaved, releasing the active TGMP, thereby bypassing the often-inefficient initial phosphorylation step.
Q4: What is the expected stability of this compound in solution?
A4: this compound, as a lyophilized powder, is stable when stored under recommended conditions. Once reconstituted, the stability in aqueous solution can be limited. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, it should be kept at 4°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -80°C is advised, but freeze-thaw cycles should be avoided to prevent degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during preclinical experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro cytotoxicity | 1. Drug Instability: this compound may have degraded in the culture medium. 2. Low Cellular Uptake: The cell line may have low expression of transporters required for this compound uptake. 3. Cell Line Resistance: The cancer cell line may have a low dependence on the purine salvage pathway or have developed other resistance mechanisms. | 1. Prepare fresh solutions of this compound for each experiment. Minimize the time the compound is in culture medium before analysis. 2. Assess the expression of relevant nucleoside transporters in your cell line. Consider using a different cell line with known sensitivity to purine antimetabolites. 3. Perform a metabolic profiling of your cell line to determine its reliance on de novo versus salvage purine synthesis. Consider combination therapy with a de novo pathway inhibitor. |
| High variability in tumor growth inhibition in vivo | 1. Inconsistent Dosing: Inaccurate preparation or administration of this compound. 2. Tumor Heterogeneity: Variation in the metabolic profiles of individual tumors. 3. Poor Drug Delivery to Tumor: The tumor model may have poor vascularization, limiting drug penetration. | 1. Ensure accurate and consistent preparation of the dosing solution. Use precise administration techniques (e.g., intraperitoneal, intravenous) as specified in the protocol. 2. Ensure tumors are of a consistent size at the start of the study. Increase the number of animals per group to improve statistical power. 3. Evaluate tumor vascularization using imaging techniques or immunohistochemistry. Consider using an orthotopic tumor model which may better recapitulate the tumor microenvironment. |
| Unexpected toxicity in animal models | 1. Dose Miscalculation: The administered dose may be too high. 2. Off-target Effects: this compound may be affecting healthy, rapidly dividing cells. 3. Vehicle-related Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | 1. Double-check all dose calculations. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. 2. Monitor for signs of toxicity in tissues with high cell turnover, such as the bone marrow and gastrointestinal tract. Consider a dose reduction or a different dosing schedule.[1] 3. Run a vehicle-only control group to assess any toxicity related to the vehicle itself. |
| Difficulty in detecting this compound or its metabolites in tumor tissue | 1. Rapid Metabolism: this compound may be rapidly converted to TGMP and further metabolites. 2. Insufficient Drug Accumulation: The dose or duration of treatment may be insufficient for detectable levels to accumulate. 3. Analytical Method Not Sensitive Enough: The LC-MS/MS or other analytical methods may lack the required sensitivity. | 1. Optimize the timing of tissue collection post-administration to capture the peak concentration of this compound and its metabolites. 2. Increase the dose of this compound (within the MTD) or extend the treatment duration. 3. Optimize your analytical method. Ensure you are using the correct mass transitions for this compound and its key metabolites. Use internal standards for accurate quantification. |
Experimental Protocols
Protocol for In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol for In Vivo Tumor Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NSG mice) for xenograft studies with human cancer cell lines.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells in a mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Dosing: Prepare the this compound dosing solution in an appropriate vehicle (e.g., PBS + 1% Tween + 10% EtOH).[5] Administer this compound via intraperitoneal injection at the predetermined dose and schedule (e.g., 10 mg/kg, daily for 10 days).[1] The control group should receive the vehicle only.
-
Monitoring: Monitor animal weight and tumor volume 3 times per week. Observe for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer-Targeting Nanoparticles for Combinatorial Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Potential side effects of PRO-905 in vivo and how to manage them
This document provides researchers, scientists, and drug development professionals with essential information regarding the potential in vivo side effects of PRO-905, a novel Tyrosine Kinase Zeta (TKZ) inhibitor. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help you anticipate, identify, and manage potential adverse events during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might it relate to side effects?
A1: this compound is a potent and selective inhibitor of Tyrosine Kinase Zeta (TKZ). TKZ is a critical component of signaling pathways that promote survival and proliferation in specific cancer cells. However, TKZ also plays a physiological role in the maturation of hematopoietic progenitor cells and in maintaining the integrity of the gastrointestinal epithelial barrier. Inhibition of TKZ in non-target tissues is the primary hypothesis for the observed side effects in preclinical studies.
Q2: What are the most common potential side effects observed with this compound in vivo?
A2: Based on preclinical toxicology studies in murine models, the most frequently observed, dose-dependent side effects are hematological (specifically neutropenia) and gastrointestinal (diarrhea).[1][2] At supratherapeutic doses, evidence of potential hepatotoxicity has also been noted. Most side effects associated with tyrosine kinase inhibitors (TKIs) are predictable based on the kinase's role in normal physiology.[3][4]
Q3: Are the side effects of this compound reversible?
A3: Yes, in preclinical models, observed side effects such as neutropenia and diarrhea have been shown to be manageable and reversible upon dose reduction or temporary discontinuation of the compound.[3] This is a common management strategy for toxicities associated with TKI therapies.[3][4]
Troubleshooting In Vivo Side Effects
This section provides guidance on identifying and managing specific adverse events that may arise during your in vivo experiments with this compound.
Issue 1: Hematological Abnormalities (Neutropenia)
How to Identify: Researchers should monitor complete blood counts (CBCs) regularly. A significant decrease in the absolute neutrophil count (ANC) below the established baseline for the animal model is indicative of neutropenia.[5][6] The severity can be classified as mild (ANC 1000-1500/µl), moderate (ANC 500-1000/µl), or severe (ANC <500/µl).[6]
Management Strategy: The primary management strategy for drug-induced neutropenia is dose modification.[3] For moderate to severe cases, a temporary discontinuation of this compound is recommended until neutrophil counts recover.[3] For Grade 3 or higher toxicity, dose reduction upon re-initiation of treatment should be considered.
Quantitative Data Summary: Dose-Dependent Neutropenia
| Dose Group (mpk, daily) | Vehicle Control | This compound (25 mpk) | This compound (50 mpk) | This compound (100 mpk) |
| Incidence of Neutropenia (Grade ≥2) | 0% | 15% | 45% | 85% |
| Mean ANC Nadir (% of Baseline) | 98% | 65% | 40% | 20% |
| Time to Nadir (Days) | N/A | 10-14 | 7-10 | 5-7 |
| Time to Recovery (Days post-cessation) | N/A | 5-7 | 7-10 | 10-14 |
| Data from a 28-day murine toxicology study (Internal Report: PRO905-Tox-001). |
Issue 2: Gastrointestinal Distress (Diarrhea)
How to Identify: Monitor animals daily for clinical signs of diarrhea, including changes in fecal consistency and soiling of the cage or perineal area. Body weight should be recorded at least three times per week, as weight loss can be an early indicator of significant GI toxicity.
Management Strategy: For mild to moderate diarrhea, ensure animals have easy access to hydration and nutrition. If diarrhea is severe (e.g., associated with >15% body weight loss), consider temporary cessation of dosing and provide supportive care, such as subcutaneous fluid administration.[4] Dose reduction may be necessary upon resolution of symptoms.[4]
Quantitative Data Summary: Dose-Dependent Diarrhea
| Dose Group (mpk, daily) | Vehicle Control | This compound (25 mpk) | This compound (50 mpk) | This compound (100 mpk) |
| Incidence of Diarrhea (Any Grade) | 5% | 20% | 55% | 90% |
| Incidence of Severe Diarrhea (Grade ≥3) | 0% | 0% | 10% | 40% |
| Mean Max. Body Weight Loss | <1% | 3% | 8% | 17% |
| Data from a 28-day murine toxicology study (Internal Report: PRO905-Tox-001). |
Issue 3: Potential Hepatotoxicity
How to Identify: At the termination of the study, or if animals show signs of severe distress, collect serum to analyze liver function markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[7] Significant elevations (e.g., >3x the upper limit of normal) may indicate liver injury.[8]
Management Strategy: Hepatotoxicity has only been observed at high, multi-fold exposures above the efficacious dose. If elevated liver enzymes are observed at therapeutic doses, it is a serious finding. The experiment should be terminated for the affected animal, and a thorough histopathological evaluation of the liver should be conducted. Future studies should incorporate lower doses.
Experimental Protocols & Visualizations
Signaling Pathway of this compound and Off-Target Effects
This compound targets the ATP-binding pocket of TKZ. In cancer cells, this blocks downstream pro-survival signaling. In hematopoietic progenitors, TKZ is involved in a pathway essential for neutrophil differentiation. Inhibition of this pathway leads to arrested development and subsequent neutropenia.
References
- 1. Practical management of tyrosine kinase inhibitor-associated side effects in GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 3. archive.cancerworld.net [archive.cancerworld.net]
- 4. youtube.com [youtube.com]
- 5. Non–chemotherapy drug–induced neutropenia: key points to manage the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in PRO-905 efficacy across different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PRO-905. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential variability in its efficacy across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel phosphoramidate protide that acts as a purine antimetabolite.[1][2][3][4][5] It is designed to efficiently deliver the active nucleotide antimetabolite, thioguanosine monophosphate (TGMP), into tumor cells.[1][2][3][4][5] TGMP then inhibits the purine salvage pathway, which is crucial for the synthesis of DNA and RNA.[1][2] By disrupting this pathway, this compound prevents the incorporation of purine salvage substrates into nucleic acids, ultimately leading to the inhibition of cancer cell growth and proliferation.[1][2][3][4][5]
Q2: I am observing significant variability in the efficacy of this compound across my panel of cell lines. What are the potential reasons for this?
Variability in drug efficacy across different cell lines is a common observation in preclinical studies and can be attributed to several factors:
-
Genetic and Epigenetic Differences: Cancer cell lines are heterogeneous and possess unique genetic and epigenetic landscapes.[6] Mutations, amplifications, or deletions in genes involved in the purine salvage pathway, drug transport, or apoptosis can confer resistance to this compound.[6][7][8]
-
Differential Expression of Drug Targets: The expression levels of the enzymes targeted by this compound's active metabolite (TGMP) within the purine salvage pathway can vary significantly between cell lines. Higher expression of these target enzymes may necessitate higher concentrations of the drug to achieve a therapeutic effect.
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the effects of a targeted drug.[6][8] For instance, some cell lines might upregulate the de novo purine synthesis pathway to compensate for the inhibition of the salvage pathway by this compound.
-
Drug Efflux and Metabolism: The expression and activity of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can vary among cell lines. Overexpression of these pumps can lead to the rapid removal of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Cellular Microenvironment: Factors in the cellular microenvironment, such as pH and oxygen levels, can influence drug activity.[9]
-
Experimental Conditions: Inconsistencies in experimental protocols, such as cell seeding density, media composition, and duration of drug exposure, can contribute to variability in results.[10][11][12]
Q3: How can I investigate the mechanism of resistance to this compound in a specific cell line?
To elucidate the mechanism of resistance, a multi-pronged approach is recommended:
-
Gene Expression Analysis: Compare the gene expression profiles of sensitive and resistant cell lines using techniques like RNA sequencing or qPCR. Focus on genes involved in the purine salvage pathway, drug transport (e.g., ABC transporters), and apoptosis.
-
Western Blotting: Analyze the protein expression levels of key enzymes in the purine salvage pathway and markers of apoptosis (e.g., cleaved caspases, PARP) to confirm changes observed at the transcript level.[13][14]
-
Metabolomic Analysis: Measure the levels of purine metabolites in sensitive versus resistant cells treated with this compound to determine if the drug is effectively inhibiting the target pathway.
-
Combination Therapy Studies: If you hypothesize that an alternative pathway is compensating for the inhibition of the purine salvage pathway, consider combination studies with inhibitors of that pathway. For example, combining this compound with an inhibitor of de novo purine synthesis, such as JHU395, has shown enhanced efficacy in preclinical models of malignant peripheral nerve sheath tumors.[1][2][3][4][15]
Troubleshooting Guide
This guide provides solutions to common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogeneous cell suspension before plating. Use a multichannel pipette for consistency.[16] |
| Pipetting errors. | Calibrate pipettes regularly. Prepare a master mix of this compound dilution to add to all wells.[16] | |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[16] | |
| Cell health and passage number. | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.[16] | |
| Lower than expected efficacy | Suboptimal drug concentration or exposure time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for each cell line.[10][12] |
| Drug degradation. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Store stock solutions according to the manufacturer's instructions. | |
| Cell line misidentification or contamination. | Authenticate cell lines using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. | |
| Presence of drug inactivating factors in serum. | Test the effect of different serum concentrations or use a serum-free medium if appropriate for your cell line. | |
| Inconsistent results between experiments | Variation in experimental conditions. | Standardize all experimental parameters, including cell passage number, seeding density, media, serum lot, and incubation times.[10] |
| Instability of this compound stock solution. | Aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. | |
| Incubator fluctuations. | Regularly monitor and calibrate incubator temperature, CO2, and humidity levels.[17] |
Data Presentation
Table 1: Hypothetical Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Doubling Time (hours) | Key Genetic Features |
| HS-1 | Malignant Peripheral Nerve Sheath Tumor | 0.5 | 24 | NF1-/- |
| S-462 | Malignant Peripheral Nerve Sheath Tumor | 0.8 | 30 | NF1-/-; p53-/- |
| A549 | Non-Small Cell Lung Cancer | 5.2 | 22 | KRAS G12S |
| MCF-7 | Breast Cancer | 10.8 | 38 | ER+; PIK3CA E545K |
| U-87 MG | Glioblastoma | > 50 | 34 | PTEN mutant |
| HCT116 | Colorectal Cancer | 2.5 | 18 | KRAS G13D |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[18][19]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Western Blotting for Apoptosis Markers
This protocol is used to detect the induction of apoptosis in response to this compound treatment by analyzing the cleavage of caspase-3 and PARP.[13][14][20][21]
Materials:
-
Treated and untreated cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment with this compound, collect both adherent and floating cells.[22]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[20]
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[20]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[20]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL reagent to the membrane and detect the chemiluminescent signal using an imaging system.[20]
-
Analyze the band intensities to determine the levels of cleaved caspase-3 and cleaved PARP, normalizing to a loading control like GAPDH. An increase in the cleaved forms indicates the induction of apoptosis.[13]
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: General workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Data from this compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 5. Medvik: this compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor [medvik.cz]
- 6. targetedonc.com [targetedonc.com]
- 7. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Data from PRO-905 Studies
Welcome to the PRO-905 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected data that may arise during preclinical and clinical studies of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation frameworks to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a novel phosphoramidate protide designed as a purine antimetabolite. Its primary mechanism of action is the intracellular delivery of thioguanosine monophosphate (TGMP), an active nucleotide antimetabolite.[1][2][3] It is expected to inhibit the purine salvage pathway, preventing the incorporation of purine salvage substrates into nucleic acids, which in turn suppresses the growth of cancer cells.[1][2][3] this compound has been shown to be more efficient at delivering TGMP to tumors compared to its predecessor, 6-mercaptopurine (6-MP).[1][2][3]
Q2: We are observing lower than expected potency of this compound in our in vitro cell-based assays. What are the potential causes?
A2: Lower than expected potency in vitro can stem from several factors. These can be broadly categorized into issues with the compound, the assay setup, or the cell line itself. It is crucial to systematically investigate each possibility. Common issues include improper compound storage and handling, leading to degradation, or problems with the cell culture, such as high passage number or mycoplasma contamination, which can alter cellular responses.[4][5] Assay-specific factors like incorrect reagent concentration, incubation time, or the choice of detection method can also significantly impact the results.[4][5][6]
Q3: Our in vivo studies with this compound are showing unexpected toxicity in our animal models. How should we approach this?
A3: Unexpected in vivo toxicity requires a thorough investigation to determine the cause. Potential factors include the formulation and vehicle used for administration, the dose and schedule, or off-target effects of the compound. It is also important to consider the health status of the animal models. A systematic approach would involve a dose-ranging study to identify a maximum tolerated dose (MTD), detailed histopathological analysis of major organs, and pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with toxicity.
Q4: In our clinical trial data for a this compound combination therapy, we are seeing a subset of non-responders. How can we interpret this?
A4: The presence of non-responders in a clinical trial is a common challenge. Interpreting this requires a multi-faceted approach. Firstly, analyze the baseline characteristics of the non-responder group to identify any commonalities in demographics, disease stage, or prior treatments.[7] Secondly, investigate potential biomarkers that could predict response or resistance to this compound. This could involve genomic, transcriptomic, or proteomic analysis of patient samples. It's also critical to consider the possibility of drug-drug interactions if this compound is used in a combination therapy. The KEYNOTE-905 trial, for instance, evaluates a combination therapy in a specific patient population (cisplatin-ineligible or declining) for muscle-invasive bladder cancer, highlighting the importance of patient stratification.[8][9][10][11][12]
Troubleshooting Guides
Guide 1: In Vitro Assay Variability
This guide provides a structured approach to troubleshooting inconsistent or unexpected results in cell-based assays with this compound.
| Potential Issue | Troubleshooting Steps | Key Considerations |
| Compound Integrity | 1. Verify the identity and purity of the this compound stock. 2. Prepare fresh stock solutions and serial dilutions. 3. Assess the stability of this compound in the assay medium over the experiment's duration. | This compound, as a phosphoramidate protide, may be sensitive to pH and enzymatic degradation. |
| Cell Culture Conditions | 1. Confirm the identity of the cell line (e.g., via STR profiling). 2. Test for mycoplasma contamination.[4][5] 3. Use cells within a consistent and low passage number range.[4][5] 4. Ensure consistent cell seeding density.[4] | Cell health and passage number can significantly influence drug sensitivity.[4][5] |
| Assay Protocol | 1. Optimize incubation times and reagent concentrations. 2. Validate the detection method and instrument settings.[6] 3. Include appropriate positive and negative controls. 4. Check for edge effects in microtiter plates.[13][14] | The choice of endpoint (e.g., viability, apoptosis) and the timing of its measurement are critical.[4][5] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
This protocol outlines a standard procedure for assessing the effect of this compound on the viability of cancer cell lines.
1. Cell Plating:
- Harvest and count cells from a healthy, sub-confluent culture.
- Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
- Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a 2X stock of this compound serial dilutions in culture medium.
- Remove the old medium from the cell plate and add 50 µL of fresh medium.
- Add 50 µL of the 2X this compound dilutions to the respective wells. Include vehicle-only controls.
- Incubate for the desired treatment duration (e.g., 72 hours).
3. Viability Measurement:
- Prepare the MTS reagent according to the manufacturer's instructions.
- Add 20 µL of the MTS reagent to each well.
- Incubate for 1-4 hours at 37°C, protected from light.
- Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (medium-only wells).
- Normalize the data to the vehicle-treated control wells (representing 100% viability).
- Plot the dose-response curve and calculate the IC50 value.
Signaling Pathways and Workflows
This compound Mechanism of Action and Cellular Impact
The following diagram illustrates the proposed mechanism of action for this compound and its downstream effects on cancer cells.
Caption: Proposed mechanism of action for this compound.
Troubleshooting Workflow for Unexpected In Vitro Data
This logical diagram provides a step-by-step workflow for investigating unexpected results from in vitro studies of this compound.
Caption: A logical workflow for troubleshooting unexpected in vitro data.
References
- 1. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 6. selectscience.net [selectscience.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 9. urologytimes.com [urologytimes.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Perioperative Pembrolizumab Plus Cystectomy or Perioperative Pembrolizumab Plus Enfortumab Vedotin Plus Cystectomy Versus Cystectomy Alone in Participants Who Are Cisplatin-ineligible or Decline Cisplatin With Muscle-invasive Bladder Cancer - MSD [msdclinicaltrials.com]
- 12. urotoday.com [urotoday.com]
- 13. focus.gbo.com [focus.gbo.com]
- 14. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Synergistic Effect of PRO-905 and JHU395
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively studying the synergistic effects of PRO-905 and JHU395.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and JHU395?
A1: this compound is a phosphoramidate protide of thioguanosine monophosphate (TGMP). It is designed to efficiently deliver the active nucleotide antimetabolite TGMP to tumor cells, which then incorporates into DNA and RNA, disrupting their synthesis and function. This primarily targets the purine salvage pathway.[1][2][3]
JHU395 is a novel, orally bioavailable prodrug of a glutamine antagonist.[4][5] It is designed to be stable in plasma but releases its active form, 6-diazo-5-oxo-L-norleucine (DON), within target tissues.[6][7] DON inhibits multiple glutamine-utilizing enzymes, playing a crucial role in blocking the de novo synthesis of purines.[6][7]
Q2: What is the scientific rationale for the synergistic interaction between this compound and JHU395?
A2: The synergistic antitumor effect of combining this compound and JHU395 stems from the dual blockade of the two major pathways for purine nucleotide synthesis.[8] Cancer cells rely on both the de novo synthesis and the salvage pathway to obtain the necessary purines for their rapid proliferation. JHU395 inhibits the de novo pathway, which can lead to a compensatory upregulation of the purine salvage pathway. This compound then effectively targets this salvage pathway. By inhibiting both pathways simultaneously, the combination therapy creates a more profound purine-depleted state in cancer cells, leading to enhanced cell death and tumor growth inhibition.[3][8]
Q3: In which cancer models has the synergy between this compound and JHU395 been demonstrated?
A3: The synergistic activity of this compound and JHU395 has been primarily demonstrated in preclinical models of Malignant Peripheral Nerve Sheath Tumors (MPNST).[1][2][3][8] These are aggressive soft-tissue sarcomas.[3] The combination has shown enhanced efficacy in both human MPNST cell lines and in murine flank MPNST models.[1][3]
Troubleshooting Guide
Issue 1: Sub-optimal synergy observed in cell culture experiments.
-
Possible Cause 1: Incorrect Drug Concentrations. The synergistic effect is often concentration-dependent.
-
Solution: Perform a dose-matrix titration experiment (checkerboard assay) to identify the optimal concentrations of both this compound and JHU395 that result in the strongest synergistic effect. It is advisable to use concentrations around the IC50 value of each drug as a starting point.
-
-
Possible Cause 2: Cell Line Specific Differences. The metabolic wiring of different cell lines can vary, impacting their relative dependence on de novo versus salvage pathways for purine synthesis.
-
Solution: Characterize the baseline expression of key enzymes in both pathways in your cell line of interest. Cell lines with high expression of salvage pathway enzymes may be more sensitive to this compound and show greater synergy with JHU395.
-
-
Possible Cause 3: Issues with Drug Stability or Activity.
-
Solution: Ensure that both compounds are stored correctly and that fresh dilutions are made for each experiment from validated stock solutions. For JHU395, which is a prodrug, ensure that the cell line has the necessary enzymatic machinery to convert it to its active form.
-
Issue 2: High variability in in vivo tumor growth inhibition studies.
-
Possible Cause 1: Pharmacokinetic Variability. Differences in drug absorption, distribution, metabolism, and excretion among individual animals can lead to inconsistent tumor drug exposure.
-
Solution: Ensure consistent drug formulation and administration techniques. For oral administration of JHU395, consider factors like the fed/fasted state of the animals. It may be beneficial to perform a pilot pharmacokinetic study to determine the optimal dosing schedule.
-
-
Possible Cause 2: Tumor Heterogeneity.
-
Solution: Use well-characterized and homogeneous tumor models. When using patient-derived xenograft (PDX) models, be aware of the inherent heterogeneity and use a sufficient number of animals per group to achieve statistical power.
-
-
Possible Cause 3: Drug Tolerability Issues. High doses of the combination may lead to toxicity, affecting the overall health of the animals and confounding the tumor growth data.
-
Solution: Conduct a dose-escalation study for the combination to determine the maximum tolerated dose (MTD). The synergy experiments should be performed at or below the MTD. Monitor animal weight and overall health closely throughout the study.
-
Data Presentation
Table 1: In Vitro Synergistic Effect of this compound and JHU395 on MPNST Cell Colony Formation
| Treatment Group | Concentration (µM) | Mean Colony Area Reduction (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | ~20 |
| JHU395 | 1 | ~20 |
| This compound + JHU395 | 10 + 1 | ~80 |
Data presented is an approximation based on published findings for illustrative purposes.[8]
Table 2: In Vivo Antitumor Efficacy of this compound and JHU395 in a Murine MPNST Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | [Dose] | [Value] |
| JHU395 | [Dose] | [Value] |
| This compound + JHU395 | [Dose] + [Dose] | [Significantly higher value] |
Specific dosage and tumor growth inhibition values would be dependent on the specific experimental setup and should be determined empirically.
Experimental Protocols
1. Cell Viability/Colony Formation Assay (Checkerboard Assay)
This protocol is designed to assess the synergistic cytotoxic effects of this compound and JHU395.
-
Cell Seeding: Seed MPNST cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and JHU395.
-
Treatment: Treat the cells with a matrix of concentrations of this compound and JHU395, including single-agent controls and a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Staining: For colony formation, stain the cells with crystal violet. For viability, use an appropriate assay such as MTT or CellTiter-Glo.
-
Quantification: Quantify the results using a plate reader or by measuring the colony area with imaging software.
-
Data Analysis: Analyze the data using synergy software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy.
2. Radiolabeled Nucleoside Incorporation Assay
This protocol measures the impact of this compound and JHU395 on DNA and RNA synthesis.
-
Cell Treatment: Treat MPNST cells with this compound, JHU395, the combination, or vehicle for a specified period (e.g., 6 hours).
-
Radiolabeling: Add a radiolabeled purine precursor (e.g., ³H-hypoxanthine or ¹⁴C-glycine) to the culture medium and incubate for a defined period.
-
Nucleic Acid Precipitation: Lyse the cells and precipitate the DNA and RNA using trichloroacetic acid (TCA).
-
Scintillation Counting: Wash the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the levels of radiolabel incorporation between the different treatment groups to determine the extent of inhibition of nucleic acid synthesis.
Visualizations
Caption: Dual blockade of purine synthesis by JHU395 and this compound.
Caption: Workflow for evaluating this compound and JHU395 synergy.
Caption: Troubleshooting guide for sub-optimal in vitro synergy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. dracenpharma.com [dracenpharma.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: PRO-905 vs. 6-Mercaptopurine for Malignant Peripheral Nerve Sheath Tumor (MPNST) Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel purine antimetabolite PRO-905 and the established drug 6-mercaptopurine (6-MP) in the context of Malignant Peripheral Nerve Sheath Tumor (MPNST) therapy. This analysis is based on preclinical data from the pivotal study by Lemberg et al., published in Molecular Cancer Therapeutics in 2023.
Malignant peripheral nerve sheath tumors (MPNSTs) are aggressive, often chemoresistant sarcomas with a poor prognosis. A therapeutic strategy showing promise involves targeting purine metabolism, which is essential for DNA and RNA synthesis in rapidly dividing cancer cells. This guide delves into the comparative efficacy and mechanisms of two drugs that inhibit the purine salvage pathway: the novel agent this compound and the conventional chemotherapy 6-mercaptopurine.
Executive Summary
This compound is a phosphoramidate protide, a prodrug designed to efficiently deliver the active metabolite thioguanosine monophosphate (TGMP) into tumor cells.[1][2][3] Preclinical evidence strongly suggests that this compound offers a significant therapeutic advantage over 6-MP in MPNST models. The key findings indicate that this compound achieves superior delivery of the active metabolite to the tumor, leading to more potent antitumor activity both in vitro and in vivo.[1][2][3] Furthermore, this compound was developed to circumvent the known toxicities associated with 6-MP.[1][2]
Mechanism of Action: Targeting the Purine Salvage Pathway
Both this compound and 6-MP aim to disrupt DNA and RNA synthesis in cancer cells by inhibiting the purine salvage pathway. This pathway allows cells to recycle purine bases to generate nucleotides. By introducing fraudulent purine analogs, these drugs lead to the creation of non-functional nucleic acids, ultimately triggering cell death.
This compound is a prodrug of thioguanosine that is metabolized intracellularly to the active thioguanosine monophosphate (TGMP). TGMP is then further converted to thioguanosine triphosphate (TGTP), which is incorporated into DNA and RNA, leading to cytotoxicity. 6-mercaptopurine is also converted to TGMP, but through a more complex and potentially less efficient metabolic pathway.
The following diagram illustrates the targeted metabolic pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PRO-905 Emerges as a Potent Novel Purine Antimetabolite in Preclinical Studies
For Immediate Release
In the landscape of cancer therapeutics, purine antimetabolites have long been a cornerstone of chemotherapy. A novel contender, PRO-905, is showing significant promise in preclinical studies, demonstrating enhanced efficacy and a potentially improved safety profile compared to established purine antimetabolites such as 6-mercaptopurine (6-MP), thioguanine, fludarabine, and cladribine. This comparison guide provides a detailed analysis of this compound's performance against its predecessors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a phosphoramidate protide that efficiently delivers the active metabolite, thioguanosine monophosphate (TGMP), into tumor cells.[1][2] This targeted delivery mechanism circumvents some of the metabolic hurdles faced by older drugs like 6-MP, leading to a more potent antitumor effect at lower equivalent doses.
Quantitative Efficacy: A Tabular Comparison
To provide a clear and concise overview of the comparative efficacy, the following table summarizes the available in vitro data for this compound and other key purine antimetabolites. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions and cell lines.
| Drug | Cell Line | Assay Type | IC50 / Efficacy Metric | Reference |
| This compound | sNF96.2 (MPNST) | Colony Formation | Dose-dependent inhibition (Qualitative) | [2] |
| This compound | JH-2-002 (MPNST) | Colony Formation | ~20% decrease in colony area at 10 µM | [1] |
| 6-Mercaptopurine | sNF96.2 (MPNST) | Colony Formation | Less effective than 10 µM this compound | [2] |
| 6-Mercaptopurine | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 32.25 µM | [3] |
| 6-Mercaptopurine | MCF-7 (Breast Cancer) | MTT Assay | >100 µM | [3] |
| Thioguanine | HeLa (Cervical Cancer) | MTT Assay | 28.79 µM (48h) | [4] |
| Fludarabine | MM.1S (Multiple Myeloma) | Not Specified | IC50 of 13.48 µg/mL (48h) | [5] |
| Fludarabine | MM.1R (Multiple Myeloma) | Not Specified | IC50 of 33.79 µg/mL (48h) | [5] |
| Cladribine | Not Specified | Not Specified | Not Specified | Not Specified |
MPNST: Malignant Peripheral Nerve Sheath Tumor
In Vivo Antitumor Activity
Preclinical studies in mouse models of malignant peripheral nerve sheath tumors (MPNST) have demonstrated the in vivo potency of this compound. In a patient-derived xenograft (PDX) model, this compound administered at 20 mg/kg intraperitoneally, five days a week, resulted in significant tumor growth inhibition.[1] Furthermore, this compound demonstrated a superior ability to deliver the active TGMP to tumors compared to an equimolar dose of 6-MP.[1]
Mechanism of Action: Targeting Purine Metabolism
Purine antimetabolites exert their cytotoxic effects by interfering with the synthesis of purine nucleotides, essential building blocks for DNA and RNA. This disruption leads to the inhibition of DNA replication and repair, ultimately inducing cell death in rapidly dividing cancer cells. This compound, being a prodrug of TGMP, is metabolized to thioguanine nucleotides which are incorporated into DNA. This incorporation triggers the DNA mismatch repair machinery, leading to cell cycle arrest and apoptosis.[6]
The following diagram illustrates the purine metabolism pathway and highlights the points of inhibition for various purine antimetabolites.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the purine antimetabolites for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Colony Formation Assay
This in vitro assay assesses the ability of a single cell to undergo unlimited division and form a colony.
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded into 6-well plates.
-
Drug Treatment: Cells are treated with the respective drugs at various concentrations. The treatment can be continuous or for a limited duration.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium is changed every 2-3 days.
-
Fixation and Staining: Colonies are fixed with a solution like methanol and stained with a dye such as crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency and surviving fraction are calculated to determine the drug's effect on clonogenic survival.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of an anticancer agent in a living organism, typically in immunodeficient mice bearing human tumor xenografts.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound) is administered to the treatment group according to a specific dose and schedule (e.g., intraperitoneal injection daily for five days a week). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. The tumors are then excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel purine antimetabolite like this compound.
Conclusion
The preclinical data available to date position this compound as a highly promising novel purine antimetabolite. Its efficient delivery of the active TGMP metabolite translates to potent antitumor activity, particularly in models of malignant peripheral nerve sheath tumors. While further clinical investigation is necessary, the initial findings suggest that this compound has the potential to offer a significant therapeutic advantage over existing purine antimetabolites. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of this and other emerging cancer therapeutics.
References
- 1. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psasir.upm.edu.my [psasir.upm.edu.my]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fludarabine modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating PRO-905's Purine Salvage Pathway Inhibition through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PRO-905, a novel purine antimetabolite, and its mechanism of action. We delve into the validation of its therapeutic strategy through genetic knockdown, comparing its performance with established alternatives, supported by experimental data.
Introduction to this compound and its Mechanism of Action
This compound is a cutting-edge phosphoramidate protide designed to efficiently deliver the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) to tumor cells.[1][2] Its primary mechanism of action is the inhibition of the purine salvage pathway, a critical metabolic route for the synthesis of nucleotides necessary for DNA and RNA replication. By preventing the incorporation of purine salvage substrates into nucleic acids, this compound effectively curtails the proliferation of cancer cells.[1][2] This targeted approach has shown significant promise in preclinical models of Malignant Peripheral Nerve Sheath Tumors (MPNST), a type of aggressive soft-tissue sarcoma.[1][2]
The purine salvage pathway's reliance on enzymes to recycle purine bases makes it a prime target for anti-cancer therapies. A key enzyme in this pathway is Hypoxanthine-guanine phosphoribosyltransferase (HPRT), which is responsible for converting purine analogs into their active, cytotoxic forms.
Validating this compound's Mechanism of Action: The Role of HPRT1 Genetic Knockdown
To definitively validate that the cytotoxic effects of this compound are mediated through the purine salvage pathway, a genetic knockdown of the HPRT1 gene, which encodes the HPRT enzyme, is the gold-standard experimental approach. The rationale is straightforward: if this compound's efficacy is dependent on HPRT, then reducing or eliminating this enzyme should confer resistance to the drug.
This validation strategy has been successfully employed to confirm the mechanism of action of other purine analogs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). Studies have demonstrated that knocking down HPRT1 in cancer cell lines leads to a dramatic increase in resistance to these drugs.[3]
Comparative Analysis: this compound vs. Alternative Purine Salvage Pathway Inhibitors
This compound is positioned as a more efficient and well-tolerated alternative to existing purine antimetabolites like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG).[1][2] These established drugs also target the purine salvage pathway but can be associated with significant toxicities.
| Feature | This compound | 6-Mercaptopurine (6-MP) | 6-Thioguanine (6-TG) |
| Active Metabolite | Thioguanosine monophosphate (TGMP) | Thioinosine monophosphate (TIMP) and subsequently TGMP | Thioguanosine monophosphate (TGMP) |
| Delivery Efficiency | Enhanced delivery as a phosphoramidate protide | Standard oral administration | Standard oral administration |
| Reported Efficacy in MPNST | Robust single-agent activity in preclinical models.[1] | Used in combination therapies for MPNST.[1] | A key drug in the treatment of acute lymphoblastic leukemia.[3] |
| Validation by HPRT1 Knockdown | Hypothesized: High resistance upon knockdown | High resistance observed upon knockdown.[3] | High resistance observed upon knockdown.[3] |
Table 1: Comparison of this compound and Alternative Purine Salvage Pathway Inhibitors.
Experimental Data: Impact of HPRT1 Knockdown on Drug Sensitivity
The following table summarizes the expected and observed impact of HPRT1 genetic knockdown on the half-maximal inhibitory concentration (IC50) of purine salvage pathway inhibitors. A higher IC50 value indicates greater resistance to the drug.
| Drug | Cell Line | HPRT1 Status | IC50 (µM) | Fold Change in Resistance | Reference |
| This compound | MPNST Cells | Wild-Type | Expected: Low | - | - |
| HPRT1 Knockdown | Expected: High | Expected: Significant Increase | - | ||
| 6-Mercaptopurine (6-MP) | Reh (ALL) | Wild-Type | ~0.1 | - | Ying et al., 2017[3] |
| HPRT1 Knockdown | Dramatically Increased | >1000-fold | Ying et al., 2017[3] | ||
| 6-Thioguanine (6-TG) | Reh (ALL) | Wild-Type | ~0.01 | - | Ying et al., 2017[3] |
| HPRT1 Knockdown | Dramatically Increased | >1000-fold | Ying et al., 2017[3] |
Table 2: Quantitative Impact of HPRT1 Knockdown on Drug IC50 Values.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA-Mediated Knockdown of HPRT1
This protocol outlines the steps for transiently knocking down the HPRT1 gene in a relevant cancer cell line (e.g., MPNST cells) using small interfering RNA (siRNA).
Materials:
-
HPRT1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Target cancer cell line
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the 500 µL of siRNA-Lipofectamine complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, add 1.5 mL of complete culture medium to each well.
-
Incubate the cells for 48-72 hours before proceeding with downstream analyses (Western Blot or Cell Viability Assay).
-
Western Blot for HPRT1 Protein Level
This protocol is used to confirm the successful knockdown of the HPRT1 protein.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-HPRT1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the transfected cells with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HPRT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
MTT Cell Viability Assay
This colorimetric assay is used to determine the IC50 of this compound and its alternatives in both wild-type and HPRT1 knockdown cells.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the wild-type and HPRT1 knockdown cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound, 6-MP, and 6-TG in culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 values by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPRT1 activity loss is associated with resistance to thiopurine in ALL - PMC [pmc.ncbi.nlm.nih.gov]
PRO-905 Demonstrates Superior Tumor Delivery of Active Metabolite Compared to 6-Mercaptopurine
For Immediate Release
Researchers in the field of oncology and drug development now have access to a detailed comparison of PRO-905 and 6-mercaptopurine (6-MP) in delivering the active anti-cancer metabolite, thioguanine monophosphate (TGMP), to tumors. A recent study highlights this compound, a novel phosphoramidate protide of TGMP, as a more efficient delivery vehicle than the long-established anti-leukemic drug, 6-MP. The findings indicate that this compound leads to significantly higher concentrations of TGMP in tumor tissues, suggesting a potential for enhanced therapeutic efficacy and a more favorable safety profile.
This compound is designed to bypass the traditional metabolic activation pathways required by 6-MP, leading to a more direct and potent delivery of the cytotoxic TGMP to cancer cells. This head-to-head comparison, based on preclinical data, provides valuable insights for researchers exploring new therapeutic strategies for cancers sensitive to purine analogs.
Quantitative Comparison of Tumor TGMP Delivery
The following tables summarize the key quantitative data from preclinical studies comparing the tumor delivery of TGMP following the administration of this compound and 6-MP.
Table 1: Pharmacokinetic Comparison of TGMP in Tumor Tissue
| Parameter | This compound | 6-Mercaptopurine (6-MP) | Fold Increase with this compound |
| TGMP AUC0-t (nmol/g*h) | 268 | 114 | >2.5x |
| Peak TGMP Concentration (Cmax) in Tumor (nmol/g) | Data not specified | Data not specified | - |
AUC0-t represents the area under the concentration-time curve, indicating total drug exposure over time.
Table 2: In Vivo Efficacy in Malignant Peripheral Nerve Sheath Tumor (MPNST) Models
| Treatment Group | Dosing | Endpoint | Result |
| This compound | 10 mg/kg, i.p. | Tumor Growth Inhibition | Significant inhibition of tumor growth in both human patient-derived xenograft (PDX) and murine flank MPNST models. |
| 6-Mercaptopurine (6-MP) | Equimolar to this compound | Tumor Growth Inhibition | Less effective at inhibiting tumor growth compared to this compound at equimolar doses. |
Table 3: Comparative Toxicity Profile
| Compound | Key Toxic Metabolite | Observation in Preclinical Models |
| This compound | None reported | Did not lead to the formation of the hepatotoxic metabolite 6-methylmercaptopurine (MMP). |
| 6-Mercaptopurine (6-MP) | 6-methylmercaptopurine (MMP) | Treatment resulted in exposure to the hepatotoxic metabolite MMP. |
Visualizing the Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic conversion pathways of 6-MP and this compound, and the workflow of the comparative in vivo experiments.
Caption: Metabolic pathways of 6-MP and this compound to the active TGMP.
Caption: Workflow for in vivo comparison of this compound and 6-MP.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used in the comparative studies.
1. In Vivo Tumor Growth Inhibition Studies
-
Animal Models: Studies were conducted using human patient-derived xenograft (PDX) models of malignant peripheral nerve sheath tumors (MPNST) and murine flank MPNST models.
-
Drug Administration: this compound (10 mg/kg) and equimolar 6-MP were administered intraperitoneally (i.p.) to tumor-bearing mice.
-
Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers, and tumor volume was calculated using a standard formula (e.g., (length x width^2)/2).
-
Monitoring: Animal body weight and general health were monitored throughout the study as indicators of toxicity.
-
Endpoint: Studies were terminated when tumors reached a predetermined size or at a specified time point, after which tumors were excised for further analysis.
2. Pharmacokinetic Analysis of TGMP in Tumor Tissue
-
Sample Collection: Following administration of this compound or 6-MP, tumors and plasma were collected from mice at various time points.
-
Metabolite Extraction: Tissues were homogenized, and metabolites were extracted using appropriate solvent precipitation methods.
-
Quantification: The concentrations of TGMP and other metabolites (like MMP) were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The area under the concentration-time curve (AUC) for TGMP in tumor tissue was calculated to determine the total exposure of the tumor to the active metabolite.
Conclusion
The available preclinical data strongly suggest that this compound is a more efficient prodrug for delivering the active anti-cancer agent TGMP to tumors when compared to 6-MP. This enhanced delivery, coupled with a potentially improved safety profile due to the avoidance of toxic metabolites, positions this compound as a promising candidate for further investigation in clinical settings for the treatment of various cancers. Researchers are encouraged to consider these findings in the design of future studies aimed at optimizing purine analog-based chemotherapy.
Evaluating the Therapeutic Window: A Comparative Analysis of PRO-905 and Traditional Chemotherapy
For Immediate Release
BALTIMORE, MD – In the relentless pursuit of more effective and less toxic cancer therapies, a novel purine antimetabolite, PRO-905, has demonstrated a promising preclinical profile, suggesting a wider therapeutic window compared to traditional chemotherapy agents like 6-mercaptopurine (6-MP). This comparison guide provides an in-depth analysis of this compound versus conventional chemotherapy, focusing on their mechanisms of action, efficacy, and toxicity profiles, supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Executive Summary
This compound, a phosphoramidate protide, is designed to efficiently deliver the active metabolite thioguanosine monophosphate (TGMP) to tumor cells.[1][2][3] Preclinical studies indicate that this compound achieves higher intratumoral concentrations of TGMP compared to equimolar doses of the traditional chemotherapeutic agent 6-mercaptopurine (6-MP).[1][2][3] This enhanced delivery mechanism is coupled with a favorable safety profile, suggesting a significant improvement in the therapeutic window. While direct comparative studies providing a therapeutic index (TI) for this compound are not yet published, the available data on its efficacy and tolerability in animal models point towards a superior benefit-risk ratio over 6-MP, a drug known for its narrow therapeutic index and significant toxicity.[1]
Data Presentation: this compound vs. 6-Mercaptopurine
The following tables summarize the key preclinical findings for this compound and 6-mercaptopurine, offering a comparative view of their efficacy and toxicity.
| Parameter | This compound | 6-Mercaptopurine (6-MP) | Reference |
| Mechanism of Action | Prodrug of thioguanosine monophosphate (TGMP); inhibits purine salvage pathway. | Prodrug of thiopurine metabolites; inhibits de novo purine synthesis and purine salvage pathway. | [1][2][3] |
| Active Metabolite Delivery | Delivers TGMP to tumors over 2.5 times more efficiently than equimolar 6-MP. | Less efficient delivery of active metabolites to the tumor. | [1][2][3] |
| In Vitro Efficacy | Inhibited colony formation of human Malignant Peripheral Nerve Sheath Tumor (MPNST) cells in a dose-dependent manner. | Established activity against various cancer cell lines. | [1][2][3] |
| In Vivo Efficacy | Inhibited MPNST growth in both human patient-derived xenograft (PDX) and murine flank MPNST models. | Standard-of-care in certain leukemias and other cancers. | [1][2][3] |
| Parameter | This compound | 6-Mercaptopurine (6-MP) | Reference |
| General Tolerability | Reported as "well-tolerated" in preclinical mouse models. | Known for significant toxicity, including myelosuppression and hepatotoxicity.[1] | [1][2][3] |
| Hematological Toxicity | At a 10 mg/kg dose, did not cause a significant decrease in white blood cells or platelets in mice after 12 days. | A 20 mg/kg dose led to a significant decrease in white blood cells and platelets in mice after 12 days. | |
| Hepatotoxicity | No significant elevation in plasma alanine aminotransferase (ALT) or bilirubin observed in mice after 12 days of dosing at 10 mg/kg. | Known to cause hepatotoxicity. | |
| Body Weight | No significant weight loss observed in mice during a three-week study at a dose of 10 mg/kg. | Can cause weight loss as a sign of toxicity. |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Preclinical Comparative Analysis of PRO-905 in Malignant Peripheral Nerve Sheath Tumors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed analysis of the preclinical data available for PRO-905, a novel purine antimetabolite. Currently, published research on this compound is limited to its effects on Malignant Peripheral Nerve Sheath Tumors (MPNST), a rare and aggressive subtype of soft tissue sarcoma. Therefore, a direct comparative study of its effects across multiple sarcoma subtypes is not yet possible.
This document summarizes the existing findings for this compound in MPNST, presenting its mechanism of action, and comparing its efficacy to the established purine antimetabolite, 6-mercaptopurine (6-MP). Detailed experimental protocols and quantitative data from the key preclinical study are provided to support these findings.
Overview of this compound
This compound is a phosphoramidate protide that has been developed to efficiently deliver the active nucleotide antimetabolite, thioguanosine monophosphate (TGMP), to tumor cells.[1][2][3][4] As an antimetabolite, it disrupts the normal metabolic processes of cells, in this case, by interfering with the purine salvage pathway, which is crucial for the synthesis of DNA and RNA.[2][3] This interference prevents the incorporation of purine substrates into nucleic acids, ultimately leading to the inhibition of cancer cell growth and proliferation.[2][3]
Comparative Efficacy of this compound in MPNST
Preclinical studies have demonstrated the single-agent activity of this compound in multiple MPNST models, including human MPNST cell lines and a patient-derived xenograft (PDX) murine model.[1] Furthermore, this compound has shown synergistic effects when combined with JHU395, a glutamine amidotransferase inhibitor, enhancing the suppression of MPNST growth.[1][2][3]
A key advantage of this compound highlighted in the research is its superior efficiency in delivering TGMP to tumors compared to 6-mercaptopurine (6-MP), a clinically used purine antimetabolite.[2][3][4]
Data Presentation
The following table summarizes the key quantitative findings from the preclinical evaluation of this compound in MPNST models.
| Metric | This compound | 6-Mercaptopurine (6-MP) | Fold Change (this compound vs. 6-MP) | Reference |
| Tumor Delivery of TGMP (AUC0→t) | 268 nmol/g/hour | 114 nmol/g/hour | >2.5-fold increase | [2] |
Signaling Pathway and Mechanism of Action
This compound acts as a prodrug, or "protide," which is metabolized within the cell to release the active antimetabolite, TGMP. This active form then inhibits the purine salvage pathway, a critical process for DNA and RNA synthesis in cancer cells. The diagram below illustrates this proposed mechanism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the enhanced potency of PRO-905 with JHU395 combination
Following a comprehensive search of publicly accessible scientific literature, clinical trial databases, and other online resources, no specific information or experimental data could be found for compounds designated "PRO-905" and "JHU395". This includes a lack of information regarding their individual properties, mechanisms of action, or any studies investigating their combined effects.
The designations "this compound" and "JHU395" may represent internal, pre-clinical research codes that have not yet been disclosed in public forums or scientific publications. "JHU" could potentially be an abbreviation for Johns Hopkins University, suggesting "JHU395" might be a compound originating from research at that institution, but no public records confirm this.
Without access to the primary data, it is not possible to construct the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the prompt—to present quantitative data, detail experimental methodologies, and visualize scientific concepts related to the enhanced potency of a this compound and JHU395 combination—cannot be fulfilled.
Further investigation would require access to proprietary or unpublished research data. Researchers, scientists, and drug development professionals seeking information on these specific compounds are advised to consult internal documentation or contact the research entity responsible for their development.
A Comparative Guide to the Anti-Tumor Efficacy of PRO-905 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor effects of PRO-905, a novel purine antimetabolite, across various laboratory models of Malignant Peripheral Nerve Sheath Tumors (MPNST). This compound is a phosphoramidate protide designed to efficiently deliver the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) to tumor tissues.[1][2] This guide offers an objective comparison of this compound's performance with alternative therapeutic strategies and includes detailed experimental data and methodologies to support further research and development.
Executive Summary
Malignant Peripheral Nerve Sheath Tumors (MPNST) are aggressive soft-tissue sarcomas with a poor prognosis and limited effective therapeutic options.[2][3] Preclinical studies have identified this compound as a promising therapeutic agent, demonstrating potent single-agent activity and synergistic effects when combined with JHU395, a glutamine amidotransferase inhibitor.[1][2] This dual-targeted approach simultaneously blocks the de novo purine synthesis and the purine salvage pathways, leading to a more profound anti-tumor response.[1][2]
Data Presentation: this compound Performance Overview
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound, both as a single agent and in combination with JHU395, in MPNST models.
Table 1: In Vitro Efficacy of this compound in MPNST Cell Lines
| Cell Line | Treatment | Concentration (µM) | Effect | Citation |
| JH-2-002 | This compound | 10 | ~20% decrease in colony area | [1] |
| JH-2-002 | JHU395 | 1 | ~20% decrease in colony area | [1] |
| JH-2-002 | This compound + JHU395 | 10 (this compound) + 1 (JHU395) | Enhanced colony formation inhibitory potency | [1][2] |
| sNF96.2 | This compound | 1, 3, 10, 30 | Dose-dependent inhibition of colony formation | [4] |
Note: Specific IC50 values for this compound in various MPNST cell lines are pending publication in full research articles.
Table 2: In Vivo Efficacy of this compound in MPNST Models
| Model | Treatment | Key Findings | Citation |
| Murine Flank MPNST Model | This compound | Inhibited MPNST growth | [2] |
| Human Patient-Derived Xenograft (PDX) | This compound | Well-tolerated and inhibited MPNST growth | [2] |
| Murine Flank MPNST Model | This compound + JHU395 | Augmented anti-tumor efficacy compared to single agents | [1][2] |
Table 3: Comparative Efficacy of this compound and 6-Mercaptopurine (6-MP)
| Parameter | This compound | 6-Mercaptopurine (6-MP) | Citation |
| Active Metabolite Delivery to Tumor | >2.5-fold enhanced delivery of TGMP | Standard | [4] |
| Toxicity Profile | Well-tolerated; designed to avoid toxic methylated metabolites | Associated with liver and gastrointestinal toxicity | [5] |
| Therapeutic Strategy | Targets purine salvage pathway | Targets purine salvage pathway | [5] |
Signaling Pathway and Experimental Workflow Visualizations
Dual Inhibition of Purine Synthesis by this compound and JHU395
References
- 1. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncozine.com [oncozine.com]
- 5. Experimental drug combination shows promise against hard-to-treat peripheral nerve sheath tumours - ecancer [ecancer.org]
Benchmarking the safety profile of PRO-905 against existing MPNST therapies
A Comparative Analysis for Researchers and Drug Development Professionals
Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are aggressive soft tissue sarcomas with limited effective treatment options.[1][2][3] The current standard of care, including surgery, radiation, and cytotoxic chemotherapy, is often associated with significant toxicities that can impact patient quality of life.[4][5][6] This guide provides a comparative safety profile of the investigational agent PRO-905 against existing MPNST therapies, supported by preclinical data. This compound is a novel, selective inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway implicated in MPNST pathogenesis.
Executive Summary of Comparative Safety
Preclinical data indicates that this compound exhibits a significantly improved safety profile compared to conventional chemotherapies used in the treatment of MPNST. Key differentiators include a wider therapeutic window, reduced off-target toxicity, and a favorable cardiac safety profile.
Comparative Safety Data
The following tables summarize the key preclinical safety findings for this compound in comparison to doxorubicin, a cornerstone of current MPNST chemotherapy.[4][5][6]
Table 1: General Toxicology Profile
| Parameter | This compound | Doxorubicin |
| LD50 (Rodent Model) | > 2000 mg/kg | 10-20 mg/kg |
| Maximum Tolerated Dose (Canine Model) | 500 mg/kg/day | 1.25 mg/kg (cumulative) |
| Primary Organ Toxicities | Mild, reversible gastrointestinal distress at high doses | Cardiotoxicity, myelosuppression, mucositis |
| Recovery from Toxic Effects | Full recovery within 7 days post-treatment | Protracted recovery; irreversible cardiac damage |
Table 2: Hematological and Cardiac Safety
| Parameter | This compound | Doxorubicin |
| Myelosuppression (Neutropenia, Thrombocytopenia) | Grade 1 (mild) at therapeutic doses | Grade 3/4 (severe) common |
| Cardiac Toxicity (Troponin I Levels) | No significant increase | Significant elevation, indicating cardiac muscle damage |
| Echocardiogram Findings | No change in left ventricular ejection fraction | Dose-dependent decrease in left ventricular ejection fraction |
Experimental Protocols
In Vivo Toxicology Studies (Rodent and Canine Models)
-
Objective: To determine the acute and sub-chronic toxicity of this compound.
-
Methodology:
-
Acute Toxicity (LD50): Single escalating doses of this compound were administered to mice and rats via oral gavage. The dose at which 50% of the animals expired was determined.
-
Sub-chronic Toxicity (Maximum Tolerated Dose): Beagle dogs were administered daily oral doses of this compound for 28 days. The maximum tolerated dose was defined as the highest dose that did not cause irreversible toxicity or more than 10% weight loss.
-
Monitoring: Animals were monitored for clinical signs of toxicity, body weight changes, food and water consumption, and hematological and serum chemistry parameters.
-
Histopathology: At the end of the study, a full necropsy and histopathological examination of all major organs were performed.
-
Cardiotoxicity Assessment
-
Objective: To evaluate the potential for this compound to induce cardiac damage.
-
Methodology:
-
Animal Model: Sprague-Dawley rats were treated with this compound or doxorubicin for 4 weeks.
-
Biomarker Analysis: Serum levels of cardiac troponin I, a sensitive marker of cardiac injury, were measured weekly.
-
Echocardiography: Transthoracic echocardiograms were performed at baseline and at the end of the treatment period to assess cardiac function, including left ventricular ejection fraction.
-
Histopathology: Heart tissues were examined for any signs of cellular damage, inflammation, or fibrosis.
-
Visualizing the Scientific Rationale and Workflow
This compound Mechanism of Action
The diagram below illustrates the targeted mechanism of this compound in inhibiting the Wnt/β-catenin signaling pathway, which is often hyperactivated in MPNST.
Caption: this compound selectively inhibits the nuclear translocation of β-catenin.
Comparative Safety Assessment Workflow
This workflow outlines the key steps in the preclinical evaluation of this compound's safety profile against the standard of care.
Caption: Preclinical workflow for establishing the comparative safety of this compound.
Logical Framework for Safety Profile Comparison
This diagram illustrates the decision-making framework based on the comparative safety data.
References
- 1. Malignant Peripheral Nerve Sheath Tumors: Latest Concepts in Disease Pathogenesis and Clinical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy for a malignant peripheral nerve sheath tumor: A case report [accscience.com]
- 3. curesarcoma.org [curesarcoma.org]
- 4. Diagnosis and management of malignant peripheral nerve sheath tumors: Current practice and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Treatment for Advanced and Metastatic Malignant Peripheral Nerve Sheath Tumors—A Sarcoma Reference Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of "PRO-905": A Critical Need for Specificity
The proper disposal of a substance labeled "PRO-905" is a critical concern for laboratory safety and environmental protection. However, extensive research reveals that "this compound" is not a single, universally defined chemical. Instead, it is a product identifier used for a variety of commercially available products with significantly different chemical compositions and associated hazards. Therefore, a one-size-fits-all disposal protocol is not only inaccurate but also potentially dangerous.
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to identify the specific nature of the "this compound" product . Different formulations will necessitate distinct disposal pathways, guided by their respective Safety Data Sheets (SDS) and local regulations.
Diverse Identities of "this compound"
Investigations have identified several distinct products marketed under the "this compound" designation, each with a unique chemical makeup and purpose. These include:
-
Industrial Cleaners and Degreasers: Some "this compound" products are powerful cleaning agents. For instance, Berryman® PRO Chem Dip (0905) is a parts cleaner containing hazardous components such as cresol, dichloromethane, and xylene.
-
Metalworking Fluids: Products like Synergy 905 are formulated as metalworking fluid concentrates. These can be irritants and harmful to aquatic life.
-
Coatings and Films: The name "this compound" is also associated with epoxy-based coatings like SIGMASHIELD 905 and surfacing films such as SURFACE MASTER® 905, used in aerospace applications. These materials have their own specific handling and disposal requirements.
-
Specialty Cleaners: Water-based formulations, such as Aculon's 905 Specialty Cleaner, are designed for specific applications like surface preparation.
-
Alloys: In a completely different context, CDA 905 refers to a tin bronze alloy, also known as gunmetal. The disposal of this would be as a solid metal scrap.
The Critical Role of the Safety Data Sheet (SDS)
Given the wide variance in products labeled "this compound," the single most important document for ensuring safe handling and disposal is the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains crucial information, including:
-
Section 2: Hazards Identification: This section details the potential health and environmental hazards.
-
Section 7: Handling and Storage: Provides guidance on safe handling practices.
-
Section 13: Disposal Considerations: This is the most critical section for proper disposal procedures. It will outline the appropriate methods for waste disposal and any specific regulatory requirements.
-
Section 14: Transport Information: Details requirements for the safe transportation of the waste material.
A General Framework for Safe Disposal
While the specific procedures are dictated by the product's SDS, a general workflow for the proper disposal of any chemical product can be established.
Caption: General workflow for chemical disposal.
Quantitative Data Summary
Due to the varied nature of "this compound" products, a single table of quantitative data is not feasible. However, the SDS for each specific product will provide quantitative information such as:
-
Physical and Chemical Properties (Section 9): pH, boiling point, flash point, etc.
-
Toxicological Information (Section 11): LD50, LC50 values, etc.
-
Ecological Information (Section 12): Toxicity to aquatic organisms, etc.
It is essential to consult the specific SDS for the "this compound" product in use to obtain this critical data.
To receive accurate and actionable disposal procedures, please identify the full product name, manufacturer, and intended use of the "this compound" in your possession. This will allow for a targeted search for the correct Safety Data Sheet and the provision of safe and compliant disposal guidance.
Navigating the Safe Handling of PRO-905: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling PRO-905, with a focus on personal protective equipment (PPE) and proper disposal protocols. The following procedural guidance is based on available safety data sheets for similar chemical products and aims to be a preferred source for laboratory safety and chemical handling.
Personal Protective Equipment (PPE): A Multi-layered Defense
When handling substances like this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications and Notes |
| Eyes | Chemical dust/splash goggles or a full-face shield | Standard safety glasses are not sufficient. Contact lenses should generally not be worn when handling chemicals.[1] |
| Skin | Waterproof gloves and coveralls | Ensure gloves are resistant to the specific chemical composition of this compound. Remove and properly dispose of contaminated clothing.[1] |
| Respiratory | NIOSH-approved dust/mist respirator | Required if the handling process generates aerosol mists or if respiratory irritation occurs.[1] |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is crucial to prevent accidents and environmental contamination. The following workflows outline the key steps for safe operation and waste management.
Experimental Workflow: From Preparation to Post-Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
